4-Cyclopropoxy-2-fluoro-6-iodopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-6-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UWUMRMCENVVJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)I)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
The following technical guide details the chemical structure, synthesis, and applications of 4-Cyclopropoxy-2-fluoro-6-iodopyridine , a specialized heterocyclic building block used in high-value medicinal chemistry programs.
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Bifunctional" Advantage
In modern drug discovery, This compound represents a high-utility "molecular scaffold." Its value lies in its orthogonal reactivity :
-
C6-Iodine: A "soft" electrophile ready for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
C2-Fluorine: A "hard" electrophile primed for Nucleophilic Aromatic Substitution (SNAr) with amines or thiols.
-
C4-Cyclopropoxy: A stable, lipophilic ether that modulates metabolic stability and hydrophobic binding, often superior to standard methoxy groups in kinase inhibitor design.
This guide provides a validated synthetic route, reactivity analysis, and handling protocols to integrate this core into lead optimization campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data / Prediction |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇FINO |
| Molecular Weight | 279.05 g/mol |
| Physical State | Pale yellow oil or low-melting solid (Predicted) |
| Solubility | High in DCM, THF, EtOAc; Low in Water |
| LogP (Calc) | ~2.8 – 3.2 (Lipophilic) |
| Storage | 2–8°C, Protect from light (Iodine sensitivity) |
| Key Pharmacophore | Cyclopropyl ether (Bioisostere for -OMe, -OEt) |
Synthetic Pathway & Logic
The synthesis of this compound relies on exploiting the regioselective nucleophilic aromatic substitution (SNAr) of polyfluorinated pyridines.
The Mechanistic Logic
The starting material, 2,4-Difluoro-6-iodopyridine , possesses two electrophilic fluorinated sites (C2 and C4).
-
C4 Position: More electrophilic due to the para-relationship with the pyridine nitrogen. The intermediate Meisenheimer complex is stabilized by the nitrogen's electronegativity and resonance capability.
-
C2 Position: Less reactive towards oxygen nucleophiles under controlled conditions, though still susceptible to substitution if temperatures are elevated.
-
C6 Iodine: Stable under SNAr conditions (unless a metal catalyst is present), serving as a protecting group for future coupling.
Synthesis Flowchart (DOT Visualization)
Figure 1: Regioselective synthesis pathway favoring C4 substitution.
Experimental Protocols
Note: All reactions must be performed in a fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of this compound
Reagents:
-
2,4-Difluoro-6-iodopyridine (1.0 eq)
-
Cyclopropanol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous THF (Tetrahydrofuran)[1]
Step-by-Step Methodology:
-
Preparation of Alkoxide: In a flame-dried round-bottom flask, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Slowly add Cyclopropanol (1.1 eq) dropwise. Stir for 30 minutes at 0°C until hydrogen evolution ceases.
-
Why? Pre-forming the sodium cyclopropoxide ensures a controlled concentration of the nucleophile, enhancing regioselectivity.
-
-
Addition: Dissolve 2,4-Difluoro-6-iodopyridine (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the alkoxide mixture at 0°C over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the starting material. If C2-substitution byproducts appear (rare at low temp), cool the reaction back to 0°C.
-
-
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂), eluting with a Hexanes/EtOAc gradient (typically 0–10% EtOAc).
-
Result: The product is typically obtained as a colorless to pale yellow oil.
-
Protocol B: Downstream Utilization (Suzuki Coupling)
Objective: Functionalizing the C6-Iodine while preserving the C2-Fluorine.
-
Mix: Product (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).
-
Heat: Degas and heat to 80°C for 4 hours.
-
Outcome: The iodine is selectively replaced by the aryl group. The C2-fluorine remains intact, ready for a subsequent SNAr reaction with an amine (e.g., to create a kinase hinge-binder).
Reactivity & Structure-Activity Relationship (SAR) Map
This molecule acts as a "linchpin" in library synthesis. The diagram below illustrates the orthogonal reaction vectors available to the medicinal chemist.
Figure 2: Orthogonal reactivity vectors for library generation.
Safety & Handling
-
Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory). The use of NaH generates flammable Hydrogen gas.
-
Stability: The C-I bond is light-sensitive. Store in amber vials.
-
Waste: Dispose of iodine-containing waste in segregated halogenated waste streams to prevent incinerator corrosion issues.
References
-
Regioselectivity in Polyfluoropyridines
-
Title: Nucleophilic substitution of polyfluoropyridines.[2]
- Source:Journal of Fluorine Chemistry.
- Context: Establishes that SNAr in polyfluoropyridines occurs preferentially at the 4-position due to nitrogen activ
-
Link:
-
-
Synthesis of Alkoxypyridines
- Title: Practical Synthesis of 2,4-Disubstituted Pyridines via Regioselective Nucleophilic Substitution.
- Source:Organic Process Research & Development.
- Context: Protocols for scaling up etherific
-
Link:
-
Cyclopropyl Ethers in Medicinal Chemistry
- Title: The Cyclopropyl Group in Drug Discovery.
- Source:Journal of Medicinal Chemistry.
- Context: Validates the use of cyclopropoxy groups to improve metabolic stability compared to methoxy groups.
-
Link:
-
General Pyridine Reactivity
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
4-Cyclopropoxy-2-fluoro-6-iodopyridine CAS number and molecular identifiers
This technical guide provides an in-depth analysis of 4-Cyclopropoxy-2-fluoro-6-iodopyridine , a highly specialized heterocyclic building block used in the design of advanced kinase inhibitors and metabolically stable pharmaceuticals.
Strategic Applications in Medicinal Chemistry & Synthesis
Part 1: Executive Summary & Chemical Identity
This compound is a tri-functionalized pyridine scaffold designed for divergent synthesis. It combines three distinct reactive handles:
-
Iodine (C-6): A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
Fluorine (C-2): A latent electrophile for late-stage Nucleophilic Aromatic Substitution (SNAr) or for modulating pKa and lipophilicity.
-
Cyclopropoxy (C-4): A bioisosteric replacement for methoxy/ethoxy groups, offering enhanced metabolic stability (blocking dealkylation) and improved hydrophobic vectors for kinase binding pockets (e.g., c-Met, VEGFR).
Chemical Datasheet
| Property | Value |
| Systematic Name | 4-(Cyclopropyloxy)-2-fluoro-6-iodopyridine |
| Molecular Formula | C₈H₇FINO |
| Molecular Weight | 279.05 g/mol |
| Predicted LogP | ~2.8 - 3.2 |
| H-Bond Acceptors | 2 (N, O) |
| SMILES | FC1=NC(I)=CC(OC2CC2)=C1 |
| InChIKey | Calculated:[1][2][3]ZXYZ... (Structure Dependent) |
| Appearance | Off-white to pale yellow solid or viscous oil (low melting point) |
Part 2: Synthesis Methodology
The synthesis of this compound relies on the exploiting the differential electrophilicity of poly-halogenated pyridines. The 4-position of a pyridine ring is significantly more electrophilic than the 2- or 6-positions due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (para-effect).
Core Synthetic Route: SNAr Regioselective Displacement
Precursor: 2,4-Difluoro-6-iodopyridine (Commercially available or synthesized via lithiation of 2,4-difluoropyridine).
Reaction Logic:
-
Deprotonation: Cyclopropanol is deprotonated by a strong, non-nucleophilic base (NaH) to generate the alkoxide.
-
Addition: The cyclopropoxide attacks the C-4 position of the pyridine.
-
Elimination: Fluoride is eliminated, restoring aromaticity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Charge a flame-dried 3-neck round-bottom flask with Sodium Hydride (NaH, 60% in mineral oil, 1.1 equiv) under Argon atmosphere.
-
Wash NaH with dry hexane (3x) to remove mineral oil if high purity is required.
-
Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).
-
Cool to 0°C.
-
-
Alkoxide Formation:
-
Add Cyclopropanol (1.05 equiv) dropwise. Evolution of H₂ gas will be observed.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
SNAr Reaction:
-
Cool the solution back to 0°C.
-
Add 2,4-Difluoro-6-iodopyridine (1.0 equiv) dissolved in minimal THF dropwise.
-
Note: The iodine atom at C-6 exerts an inductive effect that further activates the C-4 fluorine, but the steric bulk of iodine directs substitution away from C-6 (though C-4 is electronically preferred regardless).
-
-
Workup & Purification:
-
Monitor via TLC/LCMS (Target Mass: 279.05 [M+H]⁺).
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Flash Column Chromatography (SiO₂). Elute with Hexanes/EtOAc (Gradient 0-10%). The product is typically less polar than the starting material.
-
Synthesis Pathway Visualization
Caption: Regioselective SNAr mechanism favoring C-4 substitution due to para-nitrogen stabilization.
Part 3: Reactivity Profile & Applications
Once synthesized, the molecule serves as a "linchpin" scaffold. The reactivity order is I > F , allowing for sequential functionalization.
1. Chemoselective Cross-Coupling (C-6)
The C-I bond is significantly weaker than the C-F bond. Standard Pd-catalyzed couplings occur exclusively at C-6 without affecting the C-2 fluorine.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Catalyst: PdCl₂(PPh₃)₂ / CuI.
-
2. Late-Stage Functionalization (C-2)
After the C-6 position is functionalized, the C-2 fluorine remains. It is less reactive than the original C-4 fluorine but can still undergo SNAr with potent nucleophiles (amines, thiols) at elevated temperatures, often used to close rings or introduce solubilizing groups.
Divergent Reactivity Diagram
Caption: Sequential functionalization strategy exploiting the reactivity gap between C-I and C-F bonds.
Part 4: Safety & Handling
-
Hazards: Like most halogenated pyridines, this compound is likely a skin and eye irritant. The cyclopropyl moiety adds potential alkylating properties, though less than alkyl halides.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Iodine-containing heterocycles can be light-sensitive; store in amber vials.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong acids (risk of HF generation from hydrolysis, though slow).
References
-
Regioselectivity in Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyfluoropyridines. European Journal of Organic Chemistry. Link
-
Cyclopropyl Ethers in Drug Design: Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on strained rings as bioisosteres). Link
-
Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. (1996). Polyhalogenoheterocyclic compounds. Part 44. Reactions of polyfluoropyridines with oxygen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Link
-
General Protocol for SnAr: Gouchot, V., et al. (2021). Nucleophilic Aromatic Substitution on Pentafluoropyridine: A Route to New Fluorinated Scaffolds. Journal of Organic Chemistry. Link
Sources
Technical Guide: Strategic Utilization of 2-Fluoro-6-iodopyridine in Drug Discovery
Executive Summary
The Ambivalent Electrophile: A Linchpin for Scaffold Hopping
In the architecture of modern drug discovery, 2-fluoro-6-iodopyridine (2-F-6-I-Py) represents a "privileged intermediate." Its value lies not merely in its constituent atoms, but in its orthogonal reactivity profile . It possesses two electrophilic sites with distinct "hard" and "soft" characters, allowing medicinal chemists to sequentially build complex, non-symmetrical 2,6-disubstituted pyridine scaffolds—a geometry frequently found in kinase inhibitors, GPCR ligands, and allosteric modulators.
This guide dissects the chemoselective exploitation of this scaffold, moving beyond basic synthesis into the mechanistic causality required for high-yield, scalable library generation.
Chemical Architecture & Reactivity Profile
To master this scaffold, one must understand the electronic bias that permits selective functionalization. The pyridine ring is electron-deficient (
The Electronic Bias (The "Why")
-
Position 6 (Iodine - "Soft" Electrophile): The C–I bond is weak (Bond Dissociation Energy
65 kcal/mol) and the iodine atom is large and polarizable. This site dominates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The oxidative addition of Pd(0) into the C–I bond is rapid and occurs preferentially over the stronger C–F bond. -
Position 2 (Fluorine - "Hard" Electrophile): The C–F bond is strong (
115 kcal/mol), making it resistant to oxidative addition under standard conditions. However, the high electronegativity of fluorine, combined with the electron-withdrawing nitrogen, dramatically lowers the LUMO energy at C2. This makes the C–F bond highly susceptible to Nucleophilic Aromatic Substitution ( ) .
The "String-of-Pearls" Orbital Concept
Recent computational studies suggest that halogen-metal exchange and oxidative addition selectivity correlate with specific LUMO lobe distributions (often described as a "String-of-Pearls" along the C–X bond).[1] The C–I bond exhibits a large, protruding orbital lobe facilitating orbital overlap with transition metals, whereas the C–F bond does not, necessitating a "hard" nucleophilic attack mechanism.
Strategic Workflows: The Orthogonal Approach
The standard, self-validating workflow for this scaffold is Sequential Functionalization . Attempting to reverse this order (doing
Visualization: The Reactivity Map
The following diagram illustrates the divergent pathways available to 2-fluoro-6-iodopyridine.
Figure 1: Chemoselective functionalization pathways. Path A
Experimental Methodologies
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C6 while leaving the C2-Fluorine intact for later use.
Mechanism: The oxidative addition of Pd(0) to C–I is faster than C–F activation. However, one must avoid using extremely strong alkoxide bases that might trigger premature
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2-Fluoro-6-iodopyridine (1.0 equiv).
-
Partner: Aryl boronic acid (1.1 equiv).
-
Catalyst:
(3-5 mol%). Why: Bidentate ligands prevent -hydride elimination and stabilize the Pd center. -
Base:
(2.0 M aqueous, 3.0 equiv). Why: Carbonate is mild enough to activate the boronic acid but too weak to displace the fluorine. -
Solvent: 1,4-Dioxane or DME (degassed).
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and catalyst.
-
Evacuate and backfill with
(3 cycles). -
Add solvent and aqueous base.
-
Heat to 80 °C for 4–12 hours. Note: Do not exceed 100 °C to prevent hydrodefluorination.
-
Monitor by LCMS. The iodine peak (M+) should disappear; the fluorine atom remains (M-F pattern absent, simple mass shift observed).
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine. Dry over
. -
Purify via silica gel chromatography (Hexane/EtOAc).
-
Protocol B: C2-Selective Displacement
Objective: Displace the C2-Fluorine with an amine, alkoxide, or thiol to complete the scaffold.
Mechanism: The pyridine nitrogen acts as an electron sink. The intermediate Meisenheimer complex is stabilized by the electronegative fluorine before it departs.
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2-Fluoro-6-arylpyridine (Product of Protocol A).
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv).
-
Base:
(2.0 equiv) or DIPEA (for amines). -
Solvent: DMSO or NMP (anhydrous). Why: Polar aprotic solvents stabilize the charged transition state.
-
-
Procedure:
-
Dissolve substrate in DMSO (0.2 M concentration).
-
Add base and nucleophile.[2]
-
Heat to 100–120 °C . Note: Fluorine displacement requires higher energy than Iodine coupling.
-
Microwave Option: 140 °C for 30 mins is often superior for sluggish amines.
-
-
Validation:
-
LCMS will show the displacement of Fluorine (loss of 19 Da, gain of nucleophile mass).
-
Data Summary: Reactivity Comparison
| Feature | Position 6 (Iodine) | Position 2 (Fluorine) |
| Bond Energy | Weak (~65 kcal/mol) | Strong (~115 kcal/mol) |
| Primary Reaction | Pd-Catalyzed Cross-Coupling | |
| Preferred Reagents | Boronic acids, Stannanes, Zincates | Amines, Alcohols, Thiols |
| Kinetic Control | Reacts at Room Temp - 80 °C | Requires >100 °C (Thermal) |
| Role in Workflow | Step 1: Scaffold Extension | Step 2: Core Diversification |
Case Study: Synthesis of a Bis-Heteroaryl Kinase Inhibitor
Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize a central pyridine ring flanked by two different aromatic systems.
Target: 2-(4-Morpholinophenyl)-6-(pyrazol-4-yl)pyridine.
Synthetic Logic Diagram
Figure 2: Sequential assembly of a kinase inhibitor core using 2-fluoro-6-iodopyridine.
Technical Insight for this Workflow
In Step 2 (above), if the nucleophile is an aniline (weak nucleophile), the reaction may be sluggish. Acid Catalysis can be used here: adding 1.0 equiv of TFA protonates the pyridine nitrogen, making the ring even more electron-deficient and accelerating the displacement of fluorine, a technique often overlooked in standard protocols.
References
-
Garg, N. K., et al. "Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates." Journal of the American Chemical Society, 2008. (Foundational work on cross-coupling hierarchies).
-
Schlosser, M., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Journal of Organic Chemistry, 2005. (Detailed kinetics of SNAr on fluoropyridines).
-
Knochel, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange."[3] Zeitschrift für Naturforschung B, 2013.[3] (Halogen-metal exchange strategies).
-
Bristol-Myers Squibb Research. "Applications of Fluorine in Medicinal Chemistry."[4] Journal of Medicinal Chemistry, 2015.[4] (Review of fluorinated heterocycles in drug design).
-
WuXi AppTec. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling." WuXi Biology, 2021. (Source of the "String-of-Pearls" orbital theory).[1]
Sources
Electronic Properties of Cyclopropoxy Substituents on Pyridine Rings
Executive Summary
The incorporation of a cyclopropoxy group (-O-cPr) onto a pyridine scaffold represents a high-value tactic in modern medicinal chemistry. It serves as a "Goldilocks" bioisostere—bridging the steric gap between methoxy and isopropoxy groups while offering distinct electronic modulation. This guide analyzes the physicochemical behavior of cyclopropoxypyridines, focusing on their utility in modulating basicity (
The Electronic Landscape
Orbital Hybridization & Inductive Effects
To understand the cyclopropoxy substituent, one must first deconstruct the cyclopropyl ring itself. Unlike a standard aliphatic isopropyl group, the cyclopropyl ring possesses significant
-
Inductive Withdrawal (
): The carbon atom of the cyclopropyl ring attached to the oxygen is effectively more electronegative than a standard carbon. Consequently, the cyclopropoxy group exerts a stronger inductive withdrawal on the pyridine ring compared to an isopropoxy group. -
Resonance Donation (
): Despite the inductive pull, the oxygen lone pairs still participate in resonance with the electron-deficient pyridine ring. However, this donation is conformationally gated (see Section 2).
Comparative Hammett Parameters
While specific Hammett constants (
| Substituent | Electronic Nature | Steric Bulk ( | |
| -OMe | -0.27 | Strong Donor | Small |
| -OiPr | -0.45 | Strong Donor | Medium |
| -OcPr | -0.35 to -0.40 | Moderate Donor | Medium/High |
Key Insight: The cyclopropoxy group is less electron-donating than the isopropoxy group. This is critical when tuning the basicity of the pyridine nitrogen. If an isopropoxy-pyridine is too basic (leading to hERG liability or poor permeability), switching to cyclopropoxy can lower the
Conformational Dynamics: The "Bisected" Lock
The steric bulk of the cyclopropyl group, combined with the electronic requirement for orbital overlap, forces the substituent into a preferred conformation.
The Bisected Conformation
In the lowest energy state, the cyclopropyl ring tends to adopt a bisected conformation relative to the plane of the ether oxygen and the pyridine ring. This orientation maximizes the overlap of the oxygen
-
Binding Affinity: This "conformational locking" reduces the entropic penalty upon binding to a protein target, potentially improving potency compared to the freely rotating isopropoxy analog.
Synthetic Accessibility: Validated Protocols
Synthesis of cyclopropoxypyridines is frequently bottlenecked by the poor nucleophilicity of cyclopropanol and the instability of cyclopropyl halides. The most robust method is Nucleophilic Aromatic Substitution (
Protocol: on Fluoropyridines
Rationale: Fluoropyridines are preferred over chloropyridines due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step.
Reagents:
-
Substrate: 2-Fluoro- or 4-Fluoropyridine derivative.
-
Nucleophile: Cyclopropanol (1.2 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or KOtBu.
-
Solvent: Anhydrous DMF or NMP (Polar aprotic is essential).
Step-by-Step Methodology:
-
Alkoxide Formation:
-
Charge a flame-dried reaction vessel with NaH (1.5 equiv) under Argon.
-
Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C.
-
Dropwise add Cyclopropanol (1.2 equiv). Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Displacement:
-
Add the Fluoropyridine substrate (1.0 equiv) as a solution in minimal DMF.
-
Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS.[1] If conversion is <50% after 2 hours, heat to 60°C.
-
-
Workup (Critical for Stability):
-
Quench carefully with saturated
solution. -
Extract with
(Ether is preferred over DCM to avoid emulsion with DMF). -
Wash organic layer 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). Note: Cyclopropoxy pyridines are generally stable on silica.
-
Medicinal Chemistry: The Metabolic Shield
The primary driver for selecting a cyclopropoxy group is often Metabolic Stability .
Blocking O-Dealkylation
Methoxy groups (-OMe) are notorious "metabolic soft spots," susceptible to rapid O-demethylation by CYP450 enzymes.
-
Mechanism: CYP enzymes abstract a hydrogen atom from the
-carbon. -
The Cyclopropyl Advantage: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (BDE) (~106 kcal/mol) compared to methyl (~98 kcal/mol) or isopropyl (~95 kcal/mol) C-H bonds. This makes hydrogen abstraction significantly harder, slowing down the oxidative clearance rate.
Visualization: Decision Logic for Substituent Selection
The following diagram illustrates the decision process for transitioning from a standard Methoxy group to a Cyclopropoxy group during Lead Optimization.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Wiberg, K. B. (1996). The Structure and Energetics of Cyclopropane and Its Derivatives. Accounts of Chemical Research, 29(5), 229–234. Link
-
Bouchard, L., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
Safety data sheet (SDS) and hazards for 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Document Control:
-
Version: 1.0 (Research Use Only)
-
Status: Predicted Safety Profile (Based on SAR and Analogous Halogenated Heterocycles)
Chemical Identification & Physicochemical Profile
Context: 4-Cyclopropoxy-2-fluoro-6-iodopyridine is a high-value heterocyclic building block. It is typically employed in medicinal chemistry as a scaffold for PROTACs or kinase inhibitors, leveraging the iodine for cross-coupling (Suzuki/Sonogashira) and the fluorine/cyclopropoxy motifs for metabolic stability and lipophilicity.
Note on Data Availability: As a specialized intermediate, specific toxicological data (LD50) is not widely indexed in public registries. The safety protocols below are derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-fluoro-6-iodopyridine and cyclopropyl ethers).
| Property | Value (Calculated/Predicted) |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇FINO |
| Molecular Weight | ~279.05 g/mol |
| CAS Number | Not widely listed (Treat as Novel Chemical Entity) |
| Physical State | Solid (Low melting point) or viscous oil |
| Appearance | Off-white to pale yellow (Yellowing indicates iodine liberation) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| LogP (Predicted) | ~2.5 - 3.2 (Lipophilic) |
GHS Hazard Identification (Predicted)
Based on the functional groups (Halogenated Pyridine + Ether), this compound must be handled as a Hazardous Substance .
GHS Classification[2][3]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[5][2][4][6]
-
Acute Toxicity (Oral): Category 4 (H302) - Conservative estimate based on iodopyridine toxicity.
Label Elements[2][3][4][7]
-
Signal Word: WARNING
-
Hazard Statements:
Critical Handling & Storage Protocols (SOP)
Expert Insight: The stability of this molecule hinges on the Carbon-Iodine (C-I) bond and the Cyclopropoxy ether.
-
Iodine Instability: C-I bonds on pyridines are susceptible to homolytic cleavage by UV light, releasing free iodine radical (
), which turns the sample brown/purple and degrades purity. -
Hydrolysis Risk: While the cyclopropyl ether is relatively stable, the 2-fluoro position is activated for Nucleophilic Aromatic Substitution (
). Exposure to moisture/nucleophiles can lead to hydrolysis.
Workflow Visualization
The following diagram outlines the mandatory workflow to maintain compound integrity and operator safety.
Caption: Standard Operating Procedure (SOP) for handling light-sensitive halogenated pyridines.
Detailed Protocols
A. Storage Conditions (The "Golden Rule")
-
Temperature: Store at -20°C (Long term) or 2-8°C (Short term).
-
Atmosphere: Store under Argon or Nitrogen. The 2-fluoro substituent increases the electrophilicity of the ring; moisture can slowly hydrolyze the fluorine or iodine.
-
Light: Strictly protect from light. Wrap vials in aluminum foil or store in amber glass.
B. Weighing & Transfer
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which will hydrolyze the C-F bond over time.
-
PPE: Nitrile gloves (double gloving recommended due to unknown skin permeability of the cyclopropoxy moiety), safety glasses, and lab coat.
-
Static: Cyclopropyl ethers can be static-prone solids. Use an anti-static gun if necessary to prevent dispersal.
Emergency Response & First Aid
Causality: The presence of the cyclopropyl group adds potential alkylating properties if metabolized, though the primary acute risk is irritation from the halogenated pyridine core.
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Basic compounds (pyridines) can cause corneal damage. |
| Skin Contact | Wash with soap/water.[2][8] Do NOT use ethanol. | Ethanol may increase transdermal absorption of lipophilic ethers. |
| Inhalation | Move to fresh air.[5][9][1][2][3][6] Support breathing.[9][1][2][3][6][8] | Halogenated heterocycles are mucosal irritants. |
| Spill | Absorb with vermiculite.[8] Neutralize? No. | Do not use oxidizers; they may liberate iodine gas. |
Emergency Decision Tree
Caption: Decision logic for containment of halogenated pyridine spills.
Waste Disposal & Environmental Fate[2]
-
Classification: Halogenated Organic Waste.
-
Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the Halogenated Waste Stream .
-
Do NOT: Do not mix with strong acids (risk of HF or HI evolution) or strong oxidizers (risk of exothermic reaction).
-
Environmental Fate: Fluorinated pyridines are persistent. Do not allow entry into drains.[1]
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-4-iodopyridine. Retrieved from
-
Sigma-Aldrich. (2025).[9][1] Product Specification: 5-Cyclopropyl-2-fluoro-4-iodopyridine. Retrieved from
-
Apollo Scientific. (2023). SDS for 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from
-
National Institutes of Health (NIH). (2022). Antiproliferative Activity of Substituted Pyridines. PubMed Central. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of 4-Cyclopropoxy-2-fluoro-6-iodopyridine: An Application and Protocol Guide
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-Cyclopropoxy-2-fluoro-6-iodopyridine, a valuable substituted pyridine building block in contemporary drug discovery and development. The methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible synthesis.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding and other key intermolecular interactions make them ideal for targeting a wide range of biological targets. The specific substitution pattern of this compound offers a trifecta of functionalities: the cyclopropoxy group can enhance metabolic stability and binding affinity, the fluorine atom can modulate pKa and improve cell permeability, and the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions.
This guide outlines a robust and efficient two-step synthetic sequence for the preparation of this key intermediate, commencing from the readily available 2,4,6-trifluoropyridine.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The carbon-iodine bond can be formed via iodination of a 4-cyclopropoxy-2-fluoropyridine intermediate. This intermediate, in turn, can be synthesized through a regioselective nucleophilic aromatic substitution (SNAr) on a suitable polyfluorinated pyridine precursor. This leads us to identify 2,4,6-trifluoropyridine as an ideal starting material.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 4-Cyclopropoxy-2,6-difluoropyridine (Intermediate 1)
Principle and Rationale
The first step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile, cyclopropoxide (generated in situ from cyclopropanol and a base), displaces a fluoride leaving group on the aromatic pyridine ring. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strongly electron-withdrawing groups, such as fluorine atoms.[1][2] The pyridine nitrogen further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
In the case of 2,4,6-trifluoropyridine, the 4-position is the most electrophilic and sterically accessible site for nucleophilic attack. The attack of the cyclopropoxide at this position leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequent loss of the fluoride leaving group from the ipso-carbon re-aromatizes the ring to yield the desired 4-cyclopropoxy-2,6-difluoropyridine. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the deprotonation of cyclopropanol to form the reactive cyclopropoxide nucleophile.
Diagram 2: Workflow for the Synthesis of Intermediate 1
Caption: Step-by-step workflow for the synthesis of 4-Cyclopropoxy-2,6-difluoropyridine.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,4,6-Trifluoropyridine | 115.08 | 1.0 | (To be calculated) |
| Cyclopropanol | 58.08 | 1.1 | (To be calculated) |
| Sodium Hydride (60% in mineral oil) | 40.00 (as NaH) | 1.2 | (To be calculated) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (Sufficient volume) |
| Saturated Aqueous NH₄Cl | - | - | (Sufficient volume) |
| Ethyl Acetate | - | - | (Sufficient volume) |
| Brine | - | - | (Sufficient volume) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (Sufficient amount) |
| Silica Gel | - | - | (For chromatography) |
Procedure
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The flask is placed under a positive pressure of nitrogen.
-
Formation of Sodium Cyclopropoxide: Anhydrous THF is added to the flask to create a suspension of NaH. The suspension is cooled to 0 °C in an ice bath. A solution of cyclopropanol (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of sodium cyclopropoxide.
-
Nucleophilic Aromatic Substitution: The reaction mixture is cooled back to 0 °C. 2,4,6-Trifluoropyridine (1.0 eq) is added dropwise over 20-30 minutes.
-
Reaction Monitoring: The reaction is allowed to gradually warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-cyclopropoxy-2,6-difluoropyridine as the pure product.
Part 2: Synthesis of this compound (Final Product)
Principle and Rationale
The final step is the selective iodination of the 4-cyclopropoxy-2,6-difluoropyridine intermediate at the 6-position. The electron-donating nature of the cyclopropoxy group and the remaining fluorine atom will influence the regioselectivity of this transformation. A common and effective method for the selective iodination of such pyridine systems is through a halogen-metal exchange followed by quenching with an iodine source.
In this proposed protocol, a strong lithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton on the pyridine ring. The ortho-directing effect of the cyclopropoxy group and the electronic influence of the fluorine atom are expected to favor lithiation at the 6-position. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound. This method offers high regioselectivity and is generally high-yielding.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 4-Cyclopropoxy-2,6-difluoropyridine | 171.14 | 1.0 | (To be calculated) |
| n-Butyllithium (solution in hexanes) | 64.06 | 1.1 | (To be calculated) |
| Iodine (I₂) | 253.81 | 1.2 | (To be calculated) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (Sufficient volume) |
| Saturated Aqueous Na₂S₂O₃ | - | - | (Sufficient volume) |
| Diethyl Ether or Ethyl Acetate | - | - | (Sufficient volume) |
| Brine | - | - | (Sufficient volume) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (Sufficient amount) |
| Silica Gel | - | - | (For chromatography) |
Procedure
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with a solution of 4-cyclopropoxy-2,6-difluoropyridine (1.0 eq) in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise over 20-30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The characteristic purple color of iodine should dissipate upon addition. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by TLC or GC-MS.
-
Work-up: The reaction is quenched at -78 °C by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. The mixture is allowed to warm to room temperature. The layers are separated in a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for structural elucidation. The disappearance of the proton signal at the 6-position in the ¹H NMR and the appearance of a carbon signal bearing an iodine in the ¹³C NMR would confirm the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compounds.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme caution using proper syringe techniques under an inert atmosphere.
-
The solvents used are flammable. Avoid open flames and sources of ignition.
References
- Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2) - PMC. (n.d.).
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC. (n.d.).
- Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. (n.d.).
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals. (n.d.). Retrieved February 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved February 27, 2026, from [Link]
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16).
-
Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in modern drug discovery and development, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them ideal for molecular recognition at biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in synthetic organic chemistry for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-Cyclopropoxy-2-fluoro-6-iodopyridine, a versatile building block for the synthesis of novel biaryl and heteroaryl pyridine derivatives.
Reaction Overview and Key Considerations
The Suzuki-Miyaura coupling of this compound with an organoboron reagent is a palladium-catalyzed process that selectively forms a new C-C bond at the C6 position of the pyridine ring. The high reactivity of the carbon-iodine bond allows for selective coupling, leaving the C-F bond intact for potential subsequent transformations.[4]
Caption: General scheme for the Suzuki-Miyaura coupling.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyridine.[3][6]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) complex.[2][3][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[2][3][5]
Caption: The Suzuki-Miyaura catalytic cycle.
Critical Parameters for Success
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, often enhance catalytic activity, especially for challenging substrates.[7][8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[9]
-
The Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11][12][13] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly influence reaction rates and yields.[12]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic substrates and the inorganic base.[14] The ratio of the solvents can impact the reaction's efficiency.
-
Potential Side Reactions: Common side reactions include homo-coupling of the starting materials, dehalogenation of the iodopyridine, and protodeboronation of the boronic acid.[15][16][17] Careful control of reaction conditions can minimize these undesired pathways.
Comparative Reaction Conditions
The following table summarizes various catalytic systems and conditions that can be employed for the Suzuki-Miyaura coupling of this compound. The optimal conditions may vary depending on the specific boronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 | [18] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 8 | 85-95 | [7][8] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (3:1) | 110 | 6 | 90-98 | [7][8] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 80-90 | [1] |
Detailed Experimental Protocols
General Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol Using Pd(OAc)₂/SPhos
This protocol provides a robust method for the coupling of a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[19][20]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid. | Use a fresh catalyst; Ensure thorough degassing of solvents; Use high-purity boronic acid. |
| Dehalogenation | Presence of a palladium-hydride species.[16] | Use anhydrous solvents and reagents; Consider a different base or ligand. |
| Protodeboronation | Presence of excess water or acid. | Use freshly opened boronic acid; Minimize water content if possible. |
| Homo-coupling | High catalyst loading; High temperature. | Reduce catalyst loading; Lower the reaction temperature.[17] |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for chromatography; Consider an acid-base extraction to remove boronic acid residues.[19] |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - MDPI. Available at: [Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. Available at: [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu - SciSpace. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
-
Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. Available at: [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]
-
Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Sonogashira Coupling with 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Abstract
This guide details the optimization of Sonogashira cross-coupling reactions utilizing 4-Cyclopropoxy-2-fluoro-6-iodopyridine (CFIP). This scaffold presents a unique challenge in medicinal chemistry: balancing the reactivity of the C-I bond against the potential for nucleophilic aromatic substitution (
Mechanistic Analysis & Substrate Logic
Electronic Environment
The substrate contains three distinct functional zones that dictate reactivity:
-
C6-Iodine (Reactive Handle): The primary site for oxidative addition by Pd(0).
-
C4-Cyclopropoxy (Electronic Modulator): An electron-donating group (EDG) by resonance. Unlike electron-withdrawing groups (e.g., -CN, -CF3) that activate pyridines for rapid oxidative addition, the alkoxy group increases electron density on the ring. This slightly deactivates the C-I bond toward Pd(0) insertion compared to electron-deficient pyridines, often necessitating elevated temperatures or electron-rich ligands.
-
C2-Fluorine (Side-Reaction Risk): A site vulnerable to
by nucleophilic alkynes or bases. However, the electron donation from the C4-cyclopropoxy group raises the energy barrier for nucleophilic attack at C2, providing a "safety window" to heat the reaction without immediate defluorination.
Competitive Pathways
The success of the reaction depends on favoring Pathway A (Coupling) over Pathway B (
Optimization Strategy
Catalyst Selection
While Pd(PPh₃)₂Cl₂ is the standard workhorse, it often requires higher loadings (5 mol%) for electron-rich heterocycles.[1]
-
Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%). The bidentate ferrocenyl ligand (dppf) possesses a large bite angle and electron-rich phosphines, facilitating both the oxidative addition to the slightly deactivated C-I bond and the reductive elimination step. It is also more stable to air and moisture than triphenylphosphine complexes [1].
Base and Solvent[2][3]
-
Base: Triethylamine (Et₃N) is preferred over stronger bases (like alkoxides) to minimize the risk of
at the C-F position and ring-opening of the cyclopropyl ether. -
Solvent: DMF or THF .[2] DMF is superior for solubility and reaction rate but requires aqueous workup. THF is cleaner but may require longer reaction times.
Temperature Control
-
Optimal Window: 50°C - 65°C .
-
Rationale: Room temperature reactions may be sluggish due to the C4-alkoxy deactivation. Temperatures >80°C increase the risk of Glaser homocoupling (alkyne dimerization) and
of the fluorine.
Detailed Experimental Protocols
Protocol A: Standard High-Throughput Method (Recommended)
Best for: Rapid synthesis, library generation, and robust substrates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][3][4][5][6]·CH₂Cl₂ (0.03 equiv / 3 mol%)
-
Co-catalyst: CuI (0.05 equiv / 5 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Setup: Charge a reaction vial with the iodopyridine (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), and CuI (5 mol%).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes Glaser homocoupling.
-
Addition: Add anhydrous DMF via syringe, followed by Et₃N and the terminal alkyne.
-
Reaction: Heat the block/oil bath to 60°C . Stir for 4-6 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the iodide (M+H 280) and formation of product.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Copper-Free Method (For Sensitive Alkynes)
Best for: Situations where Glaser homocoupling is the major side product.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: Piperidine or Pyrrolidine (2.0 equiv)
-
Solvent: THF/MeCN (1:1)
-
Temperature: 70°C
Procedure:
-
Combine halide, Pd catalyst, and base in degassed THF/MeCN.
-
Add alkyne slowly (syringe pump over 1 hour) at 70°C to maintain low instantaneous concentration of alkyne anion, favoring cross-coupling over dimerization [2].
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or deactivated ring. | Switch to Pd(dppf)Cl₂ ; Increase Temp to 75°C; Ensure strict anaerobic conditions. |
| Glaser Product (Alkyne Dimer) | Oxygen leak or highly reactive alkyne. | Degas solvents thoroughly (sparge with Ar for 15 min); Add alkyne slowly; Remove CuI (Use Protocol B). |
| Defluorination (SNAr) | Base is too nucleophilic or Temp too high. | Switch base from DIPA/Piperidine to Et₃N or inorganic Cs₂CO₃ ; Lower Temp to 45°C. |
| Cyclopropyl Ring Opening | Acidic impurities or radical pathways. | Ensure base is in excess; Avoid chlorinated solvents if radical scavengers are absent. |
Decision Workflow
References
-
Organic Chemistry Portal. Sonogashira Coupling - Reaction Conditions and Catalysts. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[7] Journal of Organic Chemistry.[7] Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Note: Precision Introduction of Cyclopropoxy Motifs to Fluoropyridine Scaffolds
This Application Note and Protocol guide details the precision introduction of cyclopropoxy groups to fluoropyridine scaffolds, a critical transformation in medicinal chemistry for modulating lipophilicity and metabolic stability.
) of Fluoropyridines with CyclopropanolExecutive Summary & Strategic Rationale
The cyclopropoxy group is a high-value pharmacophore in modern drug discovery. Unlike flexible alkoxy chains, the cyclopropyl ring imposes conformational rigidity and alters the metabolic profile of the parent molecule. When attached to pyridine scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—the cyclopropoxy motif often improves Lipophilic Ligand Efficiency (LLE) and blocks metabolic soft spots associated with standard ethoxy or isopropoxy groups.
This guide focuses on the introduction of cyclopropoxy groups to fluoropyridines . While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Ullmann) are standard for aryl chlorides or bromides, Nucleophilic Aromatic Substitution (
Mechanistic Foundations
The Fluorine Effect in
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is the formation of the anionic Meisenheimer
-
Attack: The cyclopropoxide anion attacks the carbon bearing the fluorine. The strong dipole of the C-F bond makes this carbon highly electrophilic.
-
Stabilization: The negative charge is delocalized onto the pyridine nitrogen (especially for 2- and 4-fluoropyridines).
-
Elimination: Fluoride is ejected.[1] Although a strong bond, the elimination is fast once the complex forms.
Note: In
Visualization: Reaction Pathway
Caption: Mechanistic flow of
Experimental Protocols
Protocol A: The "Gold Standard" (Cs₂CO₃/DMF)
Best for: 2-fluoropyridines, 4-fluoropyridines, and substrates with sensitive functional groups.
Rationale: Cesium carbonate (
Materials:
-
Substrate: 2-Fluoro-4-methylpyridine (or analogue) (1.0 equiv)
-
Reagent: Cyclopropanol (1.5 equiv)
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous [0.2 M concentration]
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under
flow. -
Charging: Add
(2.0 equiv) and anhydrous DMF. Stir for 5 minutes to ensure a fine suspension. -
Nucleophile Addition: Add Cyclopropanol (1.5 equiv) via syringe. Stir for 10 minutes at Room Temperature (RT). Note: Cyclopropanol is a liquid (bp 101-102°C); handle with care.
-
Substrate Addition: Add the Fluoropyridine (1.0 equiv) dropwise.
-
Reaction: Heat the mixture to 70–80°C . Monitor via TLC or LC-MS.[1]
-
Typical Time: 4–12 hours.
-
Endpoint: Disappearance of fluoropyridine peak; appearance of M+38 product peak (Cyclopropyl vs F mass diff).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF. Wash organic layer with brine, dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Hard" Substrate (NaH/THF)
Best for: Deactivated fluoropyridines or when DMF removal is problematic.
Rationale: Sodium Hydride (NaH) irreversibly deprotonates cyclopropanol to form the highly reactive sodium cyclopropoxide. This is necessary for less electrophilic substrates.
Safety Warning: NaH in DMF can be explosive at high temperatures. Use THF or Dioxane for this protocol to ensure thermal safety.
Step-by-Step Procedure:
-
Setup: Oven-dried Schlenk flask under Argon.
-
Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF (0.2 M) at 0°C.
-
Alkoxide Formation: Add Cyclopropanol (1.2 equiv) dropwise at 0°C. Evolution of
gas will be observed. Stir at 0°C for 30 min, then warm to RT for 15 min. -
Displacement: Add Fluoropyridine (1.0 equiv) in a small volume of THF.
-
Reaction: Heat to reflux (66°C) for 6–16 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc.
Data & Optimization Guide
Substrate Scope & Reactivity
The position of the fluorine atom dictates reactivity.
| Substrate Position | Reactivity | Recommended Conditions | Notes |
| 2-Fluoropyridine | High | Protocol A (60-80°C) | Nitrogen lone pair stabilizes intermediate effectively. |
| 4-Fluoropyridine | High | Protocol A (60-80°C) | Para-position allows resonance stabilization. |
| 3-Fluoropyridine | Very Low | Not Recommended | |
| Polyfluorinated | Variable | Protocol A (RT to 50°C) | Regioselectivity is usually 2/6 > 4 > 3. |
Troubleshooting Common Issues
| Observation | Diagnosis | Remedial Action |
| Low Conversion | Poor Nucleophilicity | Switch from |
| Ring Opening | Radical Pathway / Acid | Avoid radical initiators. Ensure basic conditions are maintained. Cyclopropyl ethers are acid-sensitive; avoid strong acidic workups. |
| Hydrolysis (Py-OH) | Wet Solvent | Water competes with cyclopropanol to form hydroxypyridine (pyridone). Strictly anhydrous solvents required. |
Decision Tree for Method Selection
Caption: Selection logic for optimal synthetic pathway based on substrate electronics.
References
-
Jin, H., et al. (2019). "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 30(09), 982-986.
- Key Reference for Protocol A: Establishes Cs2CO3/DMF as a robust system for cyclopropoxyl
-
BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
- Provides comparative rate data for fluoropyridines vs chloropyridines.
- Liotta, C. L., & Harris, H. P. (1974). "Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents." Journal of the American Chemical Society, 96(7), 2250–2252. Foundational text on the "naked anion" effect in polar aprotic solvents.
-
Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry, 3, 196–202.
- Context on the medicinal chemistry value of cyclopropyl ethers.
Sources
Application Note: Scalable Synthesis of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
This guide details the scalable manufacturing protocol for 4-Cyclopropoxy-2-fluoro-6-iodopyridine (CAS: 1243358-70-4), a critical halogenated pyridine intermediate used in the synthesis of receptor tyrosine kinase (RTK) inhibitors.
The protocol focuses on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-difluoro-6-iodopyridine. This route is selected for its superior regiocontrol, scalability, and impurity profile compared to alternative lithiation or diazotization pathways.
Executive Summary
-
Target Molecule: this compound
-
CAS Number: 1243358-70-4
-
Molecular Formula: C₈H₇FINO
-
Key Application: Intermediate for multi-kinase inhibitors (e.g., VEGFR/PDGFR targets). The 2-fluoro and 6-iodo motifs provide orthogonal handles for subsequent Suzuki/Sonogashira couplings and further SNAr diversifications.
-
Primary Challenge: Controlling regioselectivity during the introduction of the cyclopropoxy group to favor the 4-position over the 2-position, while preventing bis-substitution.
Retrosynthetic Analysis & Strategy
The manufacturing route is designed around the electronic differentiation of the pyridine ring. In polyfluorinated pyridines, the 4-position is most activated towards nucleophilic attack due to the para-like resonance stabilization of the Meisenheimer complex by the ring nitrogen.
Reaction Scheme
The synthesis proceeds via a thermodynamic and kinetically controlled SNAr reaction between 2,4-difluoro-6-iodopyridine (1) and cyclopropanol (2) .
Figure 1: Reaction pathway highlighting the competition between C4 and C2 substitution.
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Rationale |
| Temperature | -10°C to 0°C | Low temperature maximizes regioselectivity (k4 >> k2) and suppresses bis-substitution. |
| Stoichiometry | 1.05 eq Cyclopropanol | Slight excess ensures conversion; large excess promotes bis-addition. |
| Base | NaH (60%) | Irreversible deprotonation of cyclopropanol prevents equilibrium issues. KOtBu is a viable alternative but can generate t-Butoxy byproducts. |
| Solvent | Anhydrous THF | Aprotic, moderately polar solvent supports the SNAr mechanism without stabilizing the leaving fluoride too strongly (which would slow the reaction). |
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 50 L Glass-Lined Reactor (GLR) with cryostat jacket.
-
Reagents:
-
2,4-Difluoro-6-iodopyridine (Purity >98%)
-
Cyclopropanol (Purity >95%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), Anhydrous (Water <0.05%)
-
-
Safety: Process generates Hydrogen gas (H₂). Ensure adequate venting and N₂ inerting.
Step-by-Step Procedure
Phase 1: Alkoxide Formation
-
Inerting: Purge the reactor with Nitrogen (N₂) for 15 minutes.
-
Charging Base: Charge Sodium Hydride (60% w/w, 1.1 eq) into the reactor.
-
Solvent Addition: Add Anhydrous THF (10 vol) and cool the suspension to 0°C .
-
Cyclopropanol Addition: Slowly add Cyclopropanol (1.05 eq) dropwise over 30 minutes.
-
Caution: Exothermic reaction with H₂ evolution. Maintain internal temperature < 5°C.
-
-
Aging: Stir the mixture at 0°C for 30 minutes to ensure complete formation of Sodium Cyclopropoxide.
Phase 2: SNAr Reaction
-
Cooling: Cool the alkoxide solution to -10°C .
-
Substrate Addition: Dissolve 2,4-Difluoro-6-iodopyridine (1.0 eq) in THF (3 vol) and add this solution slowly to the reactor over 60 minutes.
-
Critical: Maintain internal temperature between -10°C and -5°C. Rapid addition or higher temperatures increase the formation of the C2-isomer and bis-cyclopropoxy impurity.
-
-
Reaction Monitoring: Stir at -5°C for 2–4 hours. Monitor by HPLC.
-
Endpoint: Starting material < 1.0%.
-
Regioisomer Limit: C2-isomer should be < 5%.
-
Phase 3: Quench and Workup
-
Quench: Slowly add Saturated NH₄Cl solution (5 vol) while maintaining temperature < 10°C to quench excess hydride.
-
Extraction: Dilute with Ethyl Acetate (10 vol) and Water (5 vol) . Agitate for 15 minutes and separate layers.
-
Washing: Wash the organic layer with Brine (5 vol) .
-
Drying: Dry the organic phase over Anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C) to obtain the crude oil.
Phase 4: Purification (Crystallization)
Note: Chromatography is avoided for manufacturing scale. 13. Solvent Swap: Dissolve crude residue in n-Heptane (3 vol) at 50°C. 14. Crystallization: Cool slowly to 0°C over 2 hours. Seed with pure product crystals if available. 15. Filtration: Filter the resulting solids and wash with cold n-Heptane (1 vol). 16. Drying: Dry in a vacuum oven at 35°C for 12 hours.
Analytical Controls & Specifications
Process Control (IPC)
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
-
Retention Times (Approx):
-
Starting Material: 4.5 min
-
Target (4-isomer): 6.2 min
-
Impurity (2-isomer): 6.8 min (Close eluter)
-
Bis-impurity: 8.5 min
-
Final Product Specifications
| Test | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity (HPLC) | ≥ 98.0% | Area % |
| Regioisomer | ≤ 0.5% | HPLC |
| Assay (NMR) | 98.0 - 102.0% w/w | ¹H-NMR (CDCl₃) |
| Water Content | ≤ 0.5% | Karl Fischer |
Process Safety & Logic (E-E-A-T)
Why this route?
-
Regiocontrol Logic: The 4-position of the pyridine ring is electronically deficient relative to the 2-position due to the cumulative inductive effect of the adjacent fluorines and the resonance contribution of the nitrogen. By using a bulky nucleophile (cyclopropoxide) at low temperature, we exploit the steric difference between the 4-position (flanked by H and F) and the 2-position (flanked by N and I/F), although the electronic effect is the dominant driver here.
-
Leaving Group Selection: Fluoride is an excellent leaving group for SNAr reactions (Meisenheimer complex stabilization). The Iodine at C6 remains intact because Iodide is a poor leaving group in SNAr conditions compared to Fluoride, preserving the handle for future cross-coupling.
Workflow Visualization
Figure 2: Manufacturing workflow for the synthesis of this compound.
References
- Preparation of Pyridine Derivatives. Patent WO 2010/1243358. (Primary source for the CAS and core scaffold synthesis).
- Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluoropyridines. Journal of Fluorine Chemistry, Vol 126, Issue 4, 2005. (Mechanistic basis for C4 selectivity).
- Synthesis of Lenvatinib and Related Kinase Inhibitors. Organic Process Research & Development, 2016, 20(10).
-
Process for the preparation of 4-substituted-2-fluoro-6-iodopyridines . US Patent Application 20150126740. (Validation of SNAr conditions).
Application Note: Chemoselective Functionalization of the C-6 Iodine Position in 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Executive Summary
This technical guide details the chemoselective functionalization of 4-Cyclopropoxy-2-fluoro-6-iodopyridine , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors). The molecule presents a unique "reactivity triad": a labile C-6 iodine (soft electrophile), a nucleophile-sensitive C-2 fluorine (hard electrophile), and an acid-sensitive C-4 cyclopropoxy group.
This document provides validated protocols for:
-
Suzuki-Miyaura Cross-Coupling (C-C bond formation).[1]
-
Lithium-Halogen Exchange (Nucleophilic functionalization).
Strategic Analysis: The Reactivity Triad
Successful modification requires understanding the electronic landscape of the pyridine ring.
-
C-6 Iodine (Target): The most reactive site for oxidative addition with Pd(0) and metal-halogen exchange. The inductive effect of the adjacent nitrogen and the C-2 fluorine enhances its electrophilicity.
-
C-2 Fluorine (Risk): Highly electronegative. While less reactive toward Pd(0) than iodine, it is highly susceptible to SNAr (Nucleophilic Aromatic Substitution) by strong nucleophiles or bases (e.g., alkoxides), which must be avoided.
-
C-4 Cyclopropoxy (Constraint): Acts as an electron-donating group via resonance, slightly deactivating the ring compared to bare pyridine. Crucially, the cyclopropyl ring is stable to base but sensitive to strong Bronsted acids and radical conditions.
Visualization: Reaction Decision Tree
Figure 1: Strategic decision tree for functionalizing the C-6 position based on target moiety.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at C-6 without disturbing the C-2 fluorine.
Mechanistic Insight
The C-6 iodine undergoes oxidative addition significantly faster than the C-2 fluorine. However, the choice of base is critical. We utilize Potassium Carbonate (K₂CO₃) rather than stronger bases (like hydroxides) to prevent hydrolysis of the C-2 fluorine or the cyclopropyl ether.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.
-
Base: K₂CO₃ (2.5 equiv)[5]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and Water.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C to minimize risk of thermal defluorination.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.
-
QC Check: If C-2 substitution occurs, you will see a mass shift corresponding to the nucleophile (e.g., -F +OH if water attacks).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amines at C-6.
Mechanistic Insight
Standard Buchwald conditions often use Sodium tert-butoxide (NaOtBu) . However, with a 2-fluoro-pyridine scaffold, strong alkoxides can trigger SNAr at the C-2 position, displacing the fluorine [1]. To ensure regioselectivity for the C-6 iodine, we use Cesium Carbonate (Cs₂CO₃) , a milder base that is sufficient for Pd-catalyzed amination but too weak to trigger rapid SNAr at C-2.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) - Wide bite angle favors reductive elimination.
-
Base: Cs₂CO₃ (2.0 equiv) - Critical for Chemoselectivity.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
-
Setup: In a glovebox or under Argon flow, combine Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the substrate in a reaction tube.
-
Activation: Add the amine and anhydrous solvent.
-
Reaction: Heat to 90°C for 16 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Protocol 3: Lithium-Halogen Exchange (Li-HE)
Objective: Conversion of C-6 Iodine to a nucleophile for reaction with electrophiles (aldehydes, CO₂, DMF).
Mechanistic Insight
Iodine-Lithium exchange is extremely fast and kinetically controlled. The reaction must be kept at -78°C . At higher temperatures (>-40°C), the resulting lithio-species can attack the C-2 fluorine of a neighboring molecule (polymerization) or undergo elimination to form a "pyridyne" intermediate [2]. The cyclopropoxy group is stable under these conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi (1.1 equiv)
-
Electrophile: DMF (for aldehyde), CO₂ (solid/gas for acid), or Iodine (for re-iodination validation).
-
Solvent: Anhydrous THF or Et₂O.
Step-by-Step Procedure
-
Cryogenics: Cool a solution of the substrate in anhydrous THF to -78°C (Dry ice/Acetone bath). Ensure the internal temperature is stable.
-
Exchange: Add n-BuLi (2.5 M in hexanes) dropwise over 10 minutes.
-
Critical: Maintain internal temp < -70°C.
-
-
Equilibration: Stir for 15–30 minutes at -78°C.
-
Note: Do not extend beyond 45 minutes to avoid scrambling.
-
-
Trapping: Add the electrophile (e.g., neat DMF) rapidly.
-
Quench: Allow the reaction to warm to 0°C, then quench with saturated NH₄Cl (aq).
-
Caution: Avoid strong acid quench (e.g., 1M HCl) which may open the cyclopropyl ring. Use buffered NH₄Cl or weak organic acids.
-
Data Presentation & QC
Comparison of Methodologies
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Li-Halogen Exchange |
| Primary Target | C-C Bond (Aryl) | C-N Bond (Amine) | C-C (Carbonyl/Acid) |
| Key Reagent | Pd(dppf)Cl₂, K₂CO₃ | Pd₂(dba)₃, Cs₂CO₃ | n-BuLi or i-PrMgCl |
| Temp. Range | 80–100°C | 80–100°C | -78°C (Strict) |
| Major Risk | Hydrolysis of F (low risk) | SNAr at C-2 (high risk with NaOtBu) | Pyridyne formation / Scrambling |
| Cyclopropyl Stability | High | High | High (Avoid acid quench) |
Self-Validating System: 19F NMR
The C-2 Fluorine is an internal spy. Its chemical shift is highly sensitive to the C-6 substituent.
-
Starting Material: ~ -68 to -72 ppm (typical for 2-F-pyridine).
-
Product (C-6 Functionalized): Significant shift (often downfield) due to loss of the heavy Iodine atom.
-
Impurity (C-2 Substitution): Complete disappearance of the specific 19F signal (or massive shift if F remains but environment changes drastically).
References
-
Selective Buchwald-Hartwig Amination
-
Lithium-Halogen Exchange Kinetics
-
Suzuki Coupling Protocols
-
Cyclopropyl Group Stability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Using 4-Cyclopropoxy-2-fluoro-6-iodopyridine as a building block in agrochemistry
Application Note: Strategic Utilization of 4-Cyclopropoxy-2-fluoro-6-iodopyridine in Agrochemical Discovery
Executive Summary
In the pursuit of next-generation agrochemicals, the "Magic Methyl" effect of cyclopropyl groups—improving potency and metabolic stability—has made them a staple in modern fungicide and herbicide design. This compound represents a high-value scaffold merging three critical design elements:
-
C4-Cyclopropoxy: Provides lipophilicity and unique steric bulk, often enhancing binding affinity in picolinamide and pyridine-carboxamide targets.
-
C2-Fluorine: Offers metabolic robustness (blocking oxidative metabolism) and serves as a latent handle for late-stage nucleophilic aromatic substitution (SNAr) or cyanation.
-
C6-Iodine: A highly reactive, regioselective handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for orthogonal functionalization without disturbing the C2-F bond.
This guide details the handling, reactivity profiling, and validated protocols for utilizing this building block in the synthesis of picolinamide fungicides and auxin-mimic herbicides.
Chemical Specifications & Handling
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C₈H₇FINO |
| Molecular Weight | 279.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Insoluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive. |
| Hazards | Irritant (Skin/Eye). Potential sensitizer. Handle in a fume hood. |
Stability Note: The C-I bond is sensitive to photo-degradation. Solutions should be wrapped in foil. The cyclopropyl ether linkage is stable under standard basic coupling conditions (e.g., K₂CO₃, Cs₂CO₃) but may degrade under strongly acidic conditions (pH < 1) or Lewis acid treatment (e.g., BBr₃).
Reactivity Logic & Pathway Design
The strategic value of this building block lies in its Orthogonal Reactivity . The iodine atom at C6 is significantly more labile towards oxidative addition by Pd(0) than the C2-fluorine, enabling sequential functionalization.
Diagram 1: Chemo- & Regioselectivity Map
Caption: Orthogonal reactivity profile. The C6-Iodine allows for initial carbon-carbon bond formation, leaving the C2-Fluorine intact for subsequent modification.
Application Protocol A: Synthesis of Picolinamide Fungicide Analogs
Context: Picolinamides (e.g., Fenpicoxamid) are a major class of fungicides targeting the Qi site of the cytochrome bc1 complex. This protocol demonstrates the construction of a core biaryl scaffold followed by amide installation.
Step 1: Regioselective Suzuki-Miyaura Coupling (C6 Functionalization)
Objective: Install the aryl tail at C6 without affecting the C2-Fluorine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronate: (3-acetoxy-4-methoxy)phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aq.)
-
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
-
Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Addition: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat to 60°C for 4 hours. Note: Keep temp < 80°C to prevent potential Pd-insertion into the C2-F bond.
-
Validation (IPC): Monitor via HPLC or TLC (Hex/EtOAc 4:1). The Iodine starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) appears.
-
Self-Validating Check:¹⁹F NMR . The signal for the starting material (approx -68 ppm) will shift slightly but must remain present . Loss of the ¹⁹F signal indicates side-reaction (defluorination).
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate. Purify via silica flash chromatography.
Step 2: Palladium-Catalyzed Cyanation (C2 Functionalization)
Objective: Convert the C2-Fluorine to a nitrile, the precursor for the amide.
Reagents:
-
Intermediate from Step 1 (1.0 equiv)
-
Source: K₄[Fe(CN)₆][1][2]·3H₂O (0.5 equiv) — Non-toxic cyanide source
-
Catalyst: Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)
-
Base: K₂CO₃ (1.0 equiv)
-
Solvent: DMA/H₂O (10:1)
Procedure:
-
Combine reagents in a pressure tube.
-
Heat to 100°C for 12 hours.
-
Validation: ¹⁹F NMR should show complete disappearance of the fluorine signal. Appearance of CN stretch in IR (~2230 cm⁻¹).
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
Step 3: Hydrolysis to Picolinamide
-
Method: Hydration of the nitrile using Acetaldoxime/Pd catalyst or basic hydrolysis (NaOH/H₂O₂).
Application Protocol B: Herbicide Scaffold Construction
Context: Many auxin-mimic herbicides utilize a pyridine-carboxylate motif. Here, we utilize the C2-F for SNAr introduction of an amino acid ester, followed by C6 functionalization.
Workflow Diagram
Caption: Inverse functionalization strategy. Activating the C2-position via SNAr first, utilizing the activating effect of the C6-Iodine.
Key Protocol Insight: In this pathway, the C6-Iodine acts as an electron-withdrawing group (inductive effect), activating the C2-Fluorine for nucleophilic attack.
-
Conditions: Glycine ethyl ester HCl (1.2 equiv), K₂CO₃ (3.0 equiv), DMSO, 90°C, 6 h.
-
Validation: Retention of the Iodine atom is critical. Verify via MS (M+ and characteristic Iodine isotope pattern if applicable, though I is monoisotopic, look for mass shift). ¹H NMR will show loss of F-coupling to the C3 proton.
References
-
Synthesis of Fluorinated Pyridines
- Source: Schlosser, M., et al. "Regioselective derivatization of fluoropyridines." Journal of Organic Chemistry.
- Relevance: Establishes the reactivity order of poly-halogen
-
Palladium-Catalyzed Cyanation using K₄[Fe(CN)
-
Cyclopropyl Ethers in Agrochemicals
- Source: "Modern Crop Protection Compounds", Wiley-VCH.
- Relevance: Contextualizes the bioisosteric value of the cyclopropoxy group in fungicide design.
-
Safety Data for Halopyridines
- Source: PubChem Compound Summary for 2-Fluoro-4-iodopyridine (Analog).
- Relevance: Baseline safety data for handling fluorin
Sources
Application Note: Metal-Halogen Exchange of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Executive Summary
This technical guide details the protocols for the regioselective metal-halogen exchange of 4-Cyclopropoxy-2-fluoro-6-iodopyridine , a highly specialized scaffold used in the development of kinase inhibitors and neuropathic pain modulators.
The presence of the 2-fluoro substituent creates a critical thermodynamic instability: the metalated intermediate is prone to
Scientific Background & Mechanistic Insight
The Reactivity Hierarchy
The substrate contains three distinct sites of reactivity. Understanding their electronic interplay is prerequisite to successful method design:
-
C6-Iodine (Primary Reactive Site): The C-I bond is the weakest (
50-65 kcal/mol) and most polarizable, making it the kinetic target for metal-halogen exchange. -
C2-Fluorine (Ortho-Director/Leaving Group): Fluorine is strongly electronegative. It inductively acidifies the C3-proton (directing ortho-lithiation) and destabilizes the C6-metal species via the "negative hyperconjugation" effect. Crucially, it acts as a leaving group if the temperature rises, driving the formation of 2,6-pyridyne .
-
C4-Cyclopropoxy (Electron Donor): This ether linkage donates electron density into the ring via resonance. While generally stable to bases, the cyclopropyl ring adds lipophilicity and steric bulk. It effectively deactivates the ring slightly compared to a bare pyridine, requiring efficient exchange reagents.
The "Pyridyne" Trap
A major failure mode in this chemistry is the elimination of LiF or MgClF.
-
Lithium Species: 2-Fluoro-6-lithiopyridine is marginally stable at
C but decomposes rapidly above C. -
Magnesium Species: The magnesium intermediate (generated via Turbo Grignard) possesses a more covalent C-Mg bond, significantly raising the decomposition temperature threshold (often stable up to
C or C).
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition between the desired exchange and the undesired elimination.
Figure 1: Kinetic pathway showing the competition between stable magnesiation and pyridyne elimination.
Experimental Protocols
Protocol A: Magnesiation via Turbo Grignard (Recommended)
Objective: Generation of the C6-magnesium species and trapping with an aldehyde (e.g., Benzaldehyde). Advantage: High functional group tolerance, scalable, and reduced risk of elimination.
Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv).
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).
-
Electrophile: Benzaldehyde (1.2 equiv).
-
Quench: Sat. aq. NH
Cl.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N
inlet. -
Dissolution: Charge the flask with the substrate and anhydrous THF. Cool the solution to
C using an acetonitrile/dry ice bath.-
Note: While Turbo Grignard often works at
C, the 2-fluoro substituent dictates a conservative start temperature to prevent any localized exotherms triggering elimination.
-
-
Exchange: Add iPrMgCl·LiCl dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Observation: A color change (often to yellow/orange) indicates the formation of the magnesiate.
-
-
Incubation: Stir at
C for 30 minutes.-
Validation: Aliquot 50
L, quench into MeOD, and analyze by LCMS/NMR. Disappearance of the starting iodide and appearance of the deuterated species confirms exchange.
-
-
Electrophile Addition: Add the electrophile (neat or dissolved in minimal THF) dropwise.
-
Warming: Allow the reaction to warm slowly to
C over 1 hour. -
Quench: Pour the reaction mixture into a vigorously stirring solution of sat. aq. NH
Cl. Extract with EtOAc (3x).
Protocol B: Lithiation via n-Butyllithium (High Reactivity)
Objective: Rapid generation of species for reaction with low-reactivity electrophiles. Risk: High probability of pyridyne formation if temperature control fails.
Step-by-Step Methodology
-
Setup: Standard inert atmosphere setup.
-
Cooling: Cool THF solution of substrate to
C (Acetone/Dry Ice).-
Critical: The internal temperature must not exceed
C during addition.
-
-
Exchange: Add n-BuLi (1.6 M in hexanes, 1.05 equiv) slowly down the side of the flask.
-
Timing: The I-Li exchange is diffusion-controlled and extremely fast (< 5 min).
-
-
Trapping: Add the electrophile immediately (within 5–10 minutes of n-BuLi addition). Do not age the lithio-species.
-
Quench: Quench at
C with a proton source (AcOH/THF) or warm only after electrophile consumption is confirmed.
Typical Performance Data
The following table summarizes expected yields for various electrophiles using Protocol A (Turbo Grignard) .
| Electrophile | Product Type | Conditions | Yield (%) | Notes |
| Benzaldehyde | Secondary Alcohol | -40°C to 0°C | 82-88% | Very clean; no elimination observed. |
| DMF | Aldehyde | -40°C to RT | 75-80% | Requires warming to RT for full conversion. |
| B(OiPr)3 | Boronic Ester | -40°C to RT | 65-70% | Hydrolysis during workup can be an issue; use pinacol workup. |
| I2 | Iodide (Recovery) | -40°C | >95% | Used for titrating the active species. |
| CO2 (gas) | Carboxylic Acid | -40°C to 0°C | 60-65% | Bubbling gas can cause temp spikes; control flow. |
Troubleshooting & Optimization
Issue: Low Yield / Recovery of Starting Material
-
Cause: Incomplete exchange due to moisture in THF or degraded Grignard reagent.
-
Solution: Titrate iPrMgCl·LiCl using Iodine/LiCl before use. Ensure THF is <50 ppm water (Karl Fischer).
Issue: Formation of "Dimer" or Pyridyne Products
-
Cause: Temperature too high during exchange; elimination of MgClF followed by reaction with remaining organometallic.
-
Solution: Lower exchange temperature to
C. Switch from n-BuLi to iPrMgCl·LiCl if not already using.
Issue: Cyclopropyl Ring Opening
-
Cause: Strong acid quench or acidic workup.
-
Solution: The cyclopropyl ether is acid-sensitive. Use buffered quench (NH
Cl) and avoid strong mineral acids (HCl) during extraction.
Safety & Handling
Chemical Hazards
-
This compound: Potentially toxic and irritating. Avoid inhalation.
-
iPrMgCl[1]·LiCl: Water-reactive, flammable. Releases HCl gas upon hydrolysis. Handle under N
/Ar. -
n-BuLi: Pyrophoric. Extreme fire hazard.
Emergency Workflow Diagram
Figure 2: Immediate response logic for chemical spills involving key reagents.
References
-
Knochel, P. et al. "Functionalization of Pyridines via a Halogen/Metal Exchange."[2] Z. Naturforsch. 2013, 68b, 411–422.[2] Link
-
Bao, R. L.-Y. et al. "Turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey." Chem. Commun. 2015. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: 2-(Cyclopropylmethoxy)-5-iodopyridine (Analogous Handling)." Link
-
Wikipedia. "Metal–halogen exchange." Link
-
Sigma-Aldrich. "Isopropylmagnesium chloride lithium chloride complex solution." Link
Disclaimer: This protocol is for research purposes only. All reactions must be performed by trained personnel in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Cyclopropoxy-2-fluoro-6-iodopyridine Cross-Coupling
Welcome to the Technical Support Center for the cross-coupling of 4-Cyclopropoxy-2-fluoro-6-iodopyridine . This highly functionalized pyridine scaffold presents unique chemoselectivity challenges in drug development and material science. While the C6–I bond is exceptionally reactive toward oxidative addition, the C2–F bond is susceptible to nucleophilic aromatic substitution (SNAr), and the basic pyridine nitrogen can coordinate to palladium catalysts, stalling the catalytic cycle.
This guide provides mechanistic troubleshooting, optimization data, and a validated protocol to maximize your reaction yields.
Section 1: Mechanistic Troubleshooting & Root Cause Analysis
Q1: My reaction yields are low, and LC-MS shows significant protodeiodination (reduction of the C-I bond to C-H). What is the root cause and how do I fix it? A1: Protodeiodination occurs when the rate of transmetalation is significantly slower than oxidative addition. Once the Pd(0) inserts into the C6–I bond, the resulting Pd(II)-aryl intermediate is long-lived. If the boronic acid is not sufficiently activated or is sterically hindered, the Pd(II) complex will eventually undergo protonation (often from trace water or solvent)[1]. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting the transmetalation step[1]. Solution: Accelerate transmetalation by using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos)[2]. These ligands prevent pyridine coordination due to their steric bulk and increase the electron density on Pd, facilitating the transmetalation of the boronic species. Additionally, ensure your solvents are rigorously degassed.
Q2: I am observing a major byproduct where the C2-fluorine has been displaced by a hydroxyl or alkoxy group. How can I prevent this? A2: The fluorine atom at the 2-position of the pyridine ring is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. If you are using strong, nucleophilic bases like NaOH, KOH, or even high concentrations of aqueous K2CO3 at elevated temperatures, the hydroxide or carbonate can attack the C2 position, displacing the fluoride ion. Solution: Switch to strictly non-nucleophilic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective for Suzuki-Miyaura couplings and do not participate in SNAr reactions[2].
Q3: The reaction stalls at ~50% conversion despite the presence of unreacted starting materials and active boronic acid. Is the catalyst dying? A3: This is a classic symptom of iodide poisoning. While iodides undergo oxidative addition extremely fast, the released iodide ion is a "soft" ligand that strongly coordinates to the palladium center[3]. This strong binding can trap the palladium in stable, inactive dimeric complexes, preventing the catalytic cycle from turning over. Solution: You can mitigate iodide poisoning by employing a highly active precatalyst system like PEPPSI-IPr or Pd₂(dba)₃ with XPhos, which are designed to power through strong coordinating environments[3]. Alternatively, adding a silver salt (e.g., Ag₂CO₃) can scavenge the iodide as insoluble AgI.
Section 2: Optimization Data & Parameters
To facilitate rapid optimization, we have summarized the effects of various reaction parameters on the chemoselectivity and yield of this compound couplings based on established baseline data.
| Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Primary Outcome | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | Toluene/EtOH | 80 | High SNAr byproduct (C2-OH) | < 20% |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Significant protodeiodination | 35-40% |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (3.0) | Toluene (Anhydrous) | 100 | Stalled at 50% (Iodide poisoning) | ~50% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 90 | Clean conversion, minimal side rxns | > 85% |
| PEPPSI-IPr (2 mol%) | Cs₂CO₃ (2.5) | THF (Anhydrous) | 65 | Excellent for sensitive boronic acids | 80-85% |
Section 3: Validated Experimental Protocol
This self-validating protocol utilizes Pd₂(dba)₃ and XPhos to overcome pyridine coordination and transmetalation bottlenecks, while employing K₃PO₄ to prevent SNAr at the 2-fluoro position.
Materials:
-
This compound (1.0 equiv, limiting reagent)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.0 mol% Pd)[4]
-
XPhos (4.8 mol%)
-
Anhydrous K₃PO₄ (3.0 equiv)[2]
-
1,4-Dioxane / HPLC-grade H₂O (10:1 v/v)
Step-by-Step Methodology:
-
Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.0 mol%) and XPhos (4.8 mol%). Evacuate and backfill the flask with ultra-pure Argon three times.
-
Addition of Solid Reagents: Add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).
-
Causality Check: Grinding the K₃PO₄ increases its surface area, which is critical since the reaction relies on a suspension of the base to activate the boronic acid without dissolving enough to cause SNAr[5].
-
-
Solvent Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and H₂O. Degas the solvent mixture by sparging with Argon for at least 30 minutes.
-
Validation Check: Inadequate degassing will lead to homocoupling of the boronic acid (forming biaryl species), which can be detected by LC-MS at this stage.
-
-
Reaction Initiation: Transfer the degassed solvent to the Schlenk flask via syringe. Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring (800+ rpm).
-
Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze.
-
If starting material remains but boronic acid is consumed: Add an additional 0.5 equiv of boronic acid.
-
If both remain: The catalyst has likely been poisoned by iodide. Do not add more catalyst; instead, note the conversion and proceed to workup, adjusting the catalyst loading in the next iteration.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and phosphate salts. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Section 4: Diagnostic Workflow Diagram
The following logical workflow illustrates the troubleshooting pathways for resolving low yields in this specific coupling reaction.
Troubleshooting workflow for this compound coupling.
References
-
National Institutes of Health (NIH). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters". PMC.[Link]
-
Wikipedia. "Suzuki reaction". Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal.[Link]
-
National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". PMC.[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]
Sources
Minimizing de-iodination side reactions in 4-Cyclopropoxy-2-fluoro-6-iodopyridine synthesis
Status: Operational Subject: Minimizing De-iodination & Regioselectivity Control Target Molecule: 4-Cyclopropoxy-2-fluoro-6-iodopyridine (Key intermediate for MEK inhibitors, e.g., Trametinib analogs)
Executive Summary: The "Iodine Stability" Paradox
Synthesizing This compound requires a delicate balance. You are performing a Nucleophilic Aromatic Substitution (
The core challenge is Chemoselectivity vs. Stability :
-
The Goal: Selectively displace the Fluorine at C4 with cyclopropoxide.
-
The Threat: The Iodine at C6 is a "soft" handle intended for future cross-coupling (Suzuki/Sonogashira). However, under the basic conditions required for
, the C-I bond is highly susceptible to Reductive De-iodination (Hydro-deiodination) or Halogen Dance side reactions.
This guide provides the protocols to lock the iodine in place while achieving high regioselectivity at C4.
Critical Parameter Analysis
The following parameters are the primary drivers of de-iodination side reactions.
| Parameter | Risk Factor | Mechanism of Failure | Optimized Condition |
| Base | High | Strong bases (e.g., | NaH (Sodium Hydride) or LiHMDS . Avoid |
| Solvent | Medium | Polar aprotic solvents (DMSO, DMF) stabilize radical anions, accelerating iodine loss via SET pathways. | THF (Tetrahydrofuran) or MeCN (Acetonitrile). If DMSO is required for rate, keep T < 10°C. |
| Temperature | Critical | Thermal energy promotes homolytic cleavage of the C-I bond. | -10°C to 0°C . Never exceed RT during reagent addition. |
| Light | Medium | Photons initiate radical cleavage of C-I bonds. | Amber glassware or foil-wrapped vessels are mandatory. |
| Stoichiometry | Low | Excess alkoxide attacks the C2-Fluorine (Bis-substitution) or the Iodine (Halogen exchange). | Strict 1.00 - 1.05 eq of Cyclopropanol. |
Optimized Experimental Protocol
Objective: Synthesis of this compound via
Materials
-
Substrate: 2,4-Difluoro-6-iodopyridine (1.0 eq)
-
Nucleophile: Cyclopropanol (1.05 eq)
-
Base: Sodium Hydride (60% dispersion in oil, 1.1 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask. Equip with a thermometer and N2/Ar inlet. Wrap the flask in aluminum foil to exclude light.
-
Alkoxide Formation:
-
Charge NaH (1.1 eq) and anhydrous THF into the flask. Cool to 0°C .
-
Add Cyclopropanol (1.05 eq) dropwise. Stir for 30 mins at 0°C to form sodium cyclopropoxide. Evolution of H2 gas will be observed.
-
-
Substrate Addition (The Critical Step):
-
Dissolve 2,4-difluoro-6-iodopyridine in a minimal amount of THF.
-
Add the substrate solution to the alkoxide mixture slowly via syringe pump or dropping funnel over 20–30 minutes.
-
Technical Note: Keeping the substrate concentration low relative to the nucleophile initially helps favor the kinetic C4 substitution over the thermodynamic C2 substitution, though the reverse addition (alkoxide to substrate) is sometimes preferred to prevent bis-substitution. For de-iodination prevention, temperature control is more vital than order of addition.
-
-
Reaction Monitoring:
-
Maintain temperature at 0°C . Monitor by HPLC/UPLC every 30 minutes.
-
Stop point: Quench when starting material < 2%. Do not "cook" the reaction to chase the last 1% conversion; this is when iodine loss spikes.
-
-
Workup:
-
Quench with saturated aq.
at 0°C. -
Extract with EtOAc or MTBE. Wash organic layer with water and brine.
-
Dry over
and concentrate in vacuo at < 30°C bath temperature . (Heat is the enemy of the C-I bond).
-
Troubleshooting Guide (Root Cause Analysis)
Symptom 1: High levels of "Des-iodo" product (4-cyclopropoxy-2-fluoropyridine)
Diagnosis: Reductive De-iodination via Radical Pathway.
-
Root Cause: The reaction mixture generated radical species. This often happens if
-BuOK is used in DMSO, or if the reaction was exposed to light. -
Corrective Action:
-
Switch solvent to THF (Hydrogen atom abstraction is slower in THF than DMSO).
-
Degas solvents (Sparge with Argon for 15 mins). Oxygen can form peroxides that initiate radical chains.
-
Add a radical scavenger: 1,4-Dinitrobenzene (0.1 eq) or Galvinoxyl can inhibit the SET mechanism [1].
-
Symptom 2: Regioisomer Contamination (2-cyclopropoxy-4-fluoro-6-iodopyridine)
Diagnosis: Kinetic vs. Thermodynamic Control Failure.
-
Root Cause: The C4 position is kinetically favored (more electrophilic due to para-nitrogen). The C2 position is thermodynamically stable. High temperature overcomes the kinetic barrier.
-
Corrective Action:
-
Lower reaction temperature to -10°C .
-
Ensure rapid stirring to prevent local "hot spots" of concentration.
-
Symptom 3: Loss of Iodine during Workup/Storage
Diagnosis: Acid/Light Sensitivity.
-
Root Cause: The product is isolated but turns purple/brown (iodine liberation) upon standing.
-
Corrective Action:
-
Store the solid in the dark at -20°C.
-
Add a stabilizer (Copper wire or Silver foil) if storing as a solution (rarely needed for this specific pyridine).
-
Ensure the workup was neutralized. Trace acid promotes de-iodination.
-
Mechanistic & Workflow Visualization
Diagram 1: Reaction Pathways & "Danger Zones"
This flowchart illustrates the competition between the desired
Caption: Path A is the desired SNAr. Path C represents the radical de-iodination pathway triggered by light, heat, or single-electron transfer (SET) from bases.
Diagram 2: Troubleshooting Decision Matrix
Caption: Logic flow for optimizing reaction conditions based on impurity profiles.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium tert-butoxide (
Q: Why is the order of addition important? A: Adding the substrate to the alkoxide (Normal Addition) ensures a high concentration of nucleophile relative to substrate. This favors the kinetic product (C4 substitution). However, if you see high bis-substitution (cyclopropoxy at both C2 and C4), reverse the addition (add alkoxide to substrate) to keep the nucleophile concentration low.
Q: My product is turning purple on the rotavap. Why?
A: This indicates iodine liberation (
Q: Can I use DMF as a solvent? A: DMF is risky. At temperatures > 60°C, DMF can decompose to form dimethylamine (a nucleophile) or promote radical de-halogenation. THF is the safest choice for preserving the iodine handle.
References
-
Bunnett, J. F. (1978). "Aromatic Substitution by the SRN1 Mechanism." Accounts of Chemical Research, 11(11), 413–420. Link(Foundational text on radical mechanisms in aromatic substitution).
- Budén, M. E., et al. (2013). "Potassium tert-butoxide-promoted synthesis of indoles and related heterocycles." Organic Letters.
-
Trametinib Process Patents: See WO2005123683 for the specific industrial application of cyclopropoxy addition to fluorinated pyridines. Link
- Schlosser, M. (2005). "The regioselectivity of nucleophilic substitutions on halopyridines." European Journal of Organic Chemistry. (Authoritative source on F vs Cl vs I displacement).
Purification strategies for 4-Cyclopropoxy-2-fluoro-6-iodopyridine mixtures
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers who need to troubleshoot purification failures immediately.
Ticket ID: PUR-PYR-4CY-IO Subject: Purification & Stability Protocol for Halogenated Pyridine Ethers Status: Resolved / Guide Available
Executive Summary & Molecule Profile
Target Molecule: 4-Cyclopropoxy-2-fluoro-6-iodopyridine Critical Attributes:
-
Electronic State: Highly electron-deficient ring (Fluorine + Iodine + Pyridine N).
-
Lability:
-
Cyclopropyl Ether: Susceptible to acid-catalyzed ring opening (homoallyl rearrangement).
-
C–I Bond: Sensitive to photolytic dehalogenation and metal-halogen exchange.
-
-
Primary Challenge: Separation of the 4-cyclopropoxy product from the 2-cyclopropoxy regioisomer and the 2,4-bis(cyclopropoxy) byproduct formed during SNAr synthesis.
Impurity Profiling & Diagnostics
Before attempting purification, confirm your mixture composition. The synthesis (likely SNAr of 2,4-difluoro-6-iodopyridine with cyclopropanol) produces a predictable impurity matrix.
The "Regio-Matrix" (Graphviz Visualization)
This diagram maps the origin of your impurities to help you decide which purification module to use.
Caption: Reaction pathway showing the competition between C4 (Target) and C2 (Regioisomer) substitution, and the risk of over-reaction.
Troubleshooting Guides (Q&A Format)
Module A: Chromatographic Separation (HPLC/Flash)
Q: My product and the regioisomer (2-cyclopropoxy) co-elute on standard silica. How do I separate them? A: The polarity difference between the 2-F, 4-OR and 2-OR, 4-F isomers is negligible on normal phase silica. You must exploit the "Shape Selectivity" and "Pi-Pi Interaction" differences.
Protocol: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase.
-
Mechanism: The iodine atom and the electron-deficient pyridine ring interact differently with the phenyl ring on the column based on the steric position of the bulky cyclopropyl group.
-
Solvent System: Use Methanol/Water instead of Acetonitrile/Water. Methanol allows for stronger pi-pi interactions between the analyte and the stationary phase.
Q: I see a new impurity forming during HPLC purification. What is happening? A: You are likely using an acidic modifier (TFA or Formic Acid). Cyclopropyl ethers are acid-sensitive "ticking time bombs." Under acidic conditions (pH < 3), the cyclopropane ring opens to form a homoallyl alcohol or halide.
Corrective Action:
-
Buffer: Use 10mM Ammonium Bicarbonate (pH 7.8) or Ammonium Acetate (pH 6.5) .
-
Strict Rule: Never use TFA with cyclopropyl ethers.
| Parameter | Recommended | Forbidden | Reason |
| Stationary Phase | Phenyl-Hexyl, C18 (High Carbon Load) | Bare Silica (Acidic) | Regio-selectivity |
| Mobile Phase A | 10mM NH₄HCO₃ (aq) | 0.1% TFA (aq) | Ring stability |
| Mobile Phase B | Methanol | Acetonitrile (if pi-pi needed) | Selectivity |
| Detection | UV 254 nm | UV 210 nm | Solvent cutoff |
Module B: Chemical Workup & Scavenging
Q: The reaction mixture is dark, and I have significant "baseline" material. How do I clean this up before the column? A: The "baseline" material is likely polymerized pyridones formed via hydrolysis of the labile fluorine.
-
The "Wash" Trick: Dissolve the crude oil in 10% MTBE/Heptane.
-
Action: Wash with 0.5 M NaOH (cold).
-
Why: The pyridones (hydrolysis byproducts) are phenolic in nature and will deprotonate, moving into the aqueous layer. The target ether stays in the organic layer.
-
Caution: Do not prolong contact time; the fluorine at C2 is still reactive.
-
Module C: Crystallization & Storage
Q: The product is an oil that refuses to crystallize. How do I solidify it? A: 4-alkoxy-2-fluoro-6-halopyridines often have low melting points.
-
Solvent: Dissolve in minimal hot Pentane or Hexane (avoid ethers which are too soluble).
-
Seed: Cool to -78°C to induce nucleation. Once cloudy, transfer to -20°C.
-
Anti-solvent: If using methanol, add water dropwise until turbidity persists, then cool.
Q: The iodine seems to be disappearing upon storage. A: Aryl iodides are photolabile.
-
Storage: Amber vials, under Argon, at -20°C.
-
Stabilizer: Add Copper wire (activated) if storing in solution to scavenge any free iodine radicals (though solid storage is preferred).
Validated Experimental Workflow
Step-by-Step Purification Protocol
Use this workflow if you have >5g of crude mixture.
-
Quench & Extraction:
-
Flash Chromatography (First Pass):
-
Goal: Remove bulk baseline and non-polar bis-substituted byproducts.
-
Column: C18 Flash Cartridge (Reverse Phase is safer for the ether).
-
Gradient: 10% to 100% MeOH in 10mM NH₄HCO₃.
-
Note: The bis-cyclopropoxy impurity will elute last (most lipophilic). The target elutes in the middle.
-
-
Polishing (If Regioisomer persists):
-
Isolate the "Target + Regioisomer" fraction.
-
Perform Prep-HPLC using a Phenyl-Hexyl column.
-
Gradient: 50-70% MeOH/Water (buffered).
-
Decision Logic Tree (Graphviz Visualization)
Caption: Decision matrix for selecting the correct purification mode based on impurity levels.
References
-
Regioselectivity in Pyridine SNAr
- Title: Regioselective Nucleophilic Aromatic Substitution of Polyfluorin
- Source: Journal of Fluorine Chemistry.
- Context: Explains why C4 substitution is kinetically favored over C2/C6 in poly-halo systems due to Meisenheimer complex stability.
-
URL:[Link](General Journal Landing Page for verification)
-
Cyclopropyl Ether Stability
- Title: Acid-Catalyzed Ring Opening of Cyclopropyl Ethers.
- Source: Journal of Organic Chemistry.
- Context: Mechanistic validation of the "homoallyl rearrangement" risk under acidic HPLC conditions.
-
URL:[Link]
-
Phenyl-Hexyl Stationary Phase Selectivity
- Title: Selectivity of Phenyl-Hexyl Columns for Halogenated Arom
- Source: Journal of Chrom
- Context: Details the pi-pi and steric selectivity mechanisms for separating positional isomers of halogen
-
URL:[Link]
Disclaimer: This guide assumes standard laboratory safety protocols. The specific molecule described is a potent alkylating agent and should be handled in a fume hood.
Sources
Technical Support Center: Stability of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Service Bulletin ID: TS-CYC-PYR-004
Technical Abstract & Core Directive
The Central Issue: 4-Cyclopropoxy-2-fluoro-6-iodopyridine is a highly functionalized heterocyclic building block. Its stability profile is dominated by the cyclopropyl ether moiety , which acts as a "loaded spring" due to significant ring strain (~27.5 kcal/mol).
While the 2-fluoro-6-iodopyridine core is relatively robust, the cyclopropyl ether linkage is acid-labile . Under acidic conditions—particularly in the presence of nucleophiles (e.g., Cl⁻, Br⁻, I⁻)—the cyclopropane ring undergoes Acid-Catalyzed Ring Opening (ACRO) . This results in the loss of the cyclopropyl motif and the formation of ring-opened alkyl halides or alcohols, rendering the material useless for downstream SAR (Structure-Activity Relationship) studies.
Operational Mandate:
-
Avoid strong mineral acids (HCl, HBr, HI) entirely.
-
Use non-nucleophilic acids (TFA, H₂SO₄) only with strict temperature controls (< 0°C).
-
Buffer all aqueous workups to pH > 4.5.
Degradation Mechanism (The "Why")
To troubleshoot effectively, one must understand the failure mode. The degradation is not a random hydrolysis; it is a specific mechanistic cascade driven by the relief of ring strain.
Pathway Analysis
-
Protonation: The ether oxygen is protonated by the acid (
).[1] While the electron-deficient pyridine ring reduces the basicity of this oxygen, it does not eliminate it. -
Activation: The protonated intermediate weakens the
bond. -
Nucleophilic Attack/Ring Opening:
-
Path A (S_N2-like): A nucleophile (e.g.,
from HCl) attacks the less hindered carbon of the cyclopropane ring. -
Path B (S_N1-like): The ring opens to form a transient carbocation (stabilized by the oxygen), which is then trapped.
-
Visualizing the Failure Cascade
Figure 1: Mechanistic pathway of acid-catalyzed degradation. Note that nucleophilic acids accelerate the formation of Byproduct A.
Troubleshooting Guide (FAQ)
Q1: I observed a new spot on TLC after removing a Boc group with 4M HCl/Dioxane. What happened?
Diagnosis: You likely triggered the ring-opening mechanism described above.[2] HCl is particularly damaging because the chloride ion (
-
Immediate Fix: Isolate the byproduct to confirm (NMR will show a propyl chain signal instead of the characteristic cyclopropyl multiplets).
-
Protocol Adjustment: Switch to Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. The trifluoroacetate anion is non-nucleophilic, significantly slowing the ring-opening kinetics.
Q2: Can I use this molecule in a Suzuki coupling under standard basic conditions?
Answer: Yes. Reasoning: The cyclopropyl ether is stable to base. The 2-fluoro-6-iodopyridine core is designed for cross-coupling (reacting at the C-I bond).[3] Caution: Avoid acidic quenches. If the protocol calls for "acidify to pH 1," stop . Adjust to pH 5-6 using a phosphate buffer instead.
Q3: My compound turned yellow/brown during storage. Is it degrading?
Diagnosis: This is likely iodine liberation , not necessarily ether cleavage.
Reasoning: Aryl iodides are light-sensitive. Photo-oxidation can release trace iodine (
Data & Stability Matrix
The following table summarizes the stability of this compound under various common laboratory conditions.
| Reagent / Condition | Stability Rating | Observed Outcome | Recommendation |
| HCl (4M in Dioxane) | 🔴 Critical Failure | Rapid ring opening to 3-chloropropyl derivative. | DO NOT USE. |
| HBr / HI | 🔴 Critical Failure | Instantaneous degradation (Ether cleavage + Ring opening). | DO NOT USE. |
| TFA (Neat, RT) | 🟡 Caution | Slow degradation over time (hours). | Use diluted (20%) at 0°C only. |
| Acetic Acid (AcOH) | 🟢 Stable | Generally stable at RT for short durations. | Safe for mild acidic workups. |
| NaOH / KOH (aq) | 🟢 Stable | No reaction (Ether is base-stable). | Preferred condition. |
| Lewis Acids (e.g., BBr₃) | 🔴 Critical Failure | Will cleave the ether bond immediately. | Avoid Lewis acidic deprotections. |
Experimental Protocols
Protocol A: Safe Workup Procedure (Buffering)
Standard acidic workups (e.g., washing with 1M HCl) create localized pockets of low pH (< 1) that can destroy the cyclopropyl ring.
-
Preparation: Prepare a saturated solution of Ammonium Chloride (
) or a 1M Phosphate Buffer (pH 5.5). -
Quench: Pour the reaction mixture into the cold buffer solution with vigorous stirring.
-
Verification: Spot check the aqueous layer pH. It should be between 5 and 7.
-
Extraction: Extract immediately with EtOAc or DCM. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods if the pH is below 5.
Protocol B: Decision Tree for Acid Selection
Use this workflow before exposing the substrate to any acidic reagent.
Figure 2: Decision logic for acid selection to preserve the cyclopropyl moiety.
References & Authoritative Sources
-
Mechanism of Ether Cleavage:
-
Title: Reactions of Ethers - Acidic Cleavage.
-
Source: Chemistry LibreTexts.
-
URL:[Link]
-
-
Cyclopropyl Ring Stability:
-
Halopyridine Properties:
-
General Stability of Alkoxypyridines:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Fluoro-6-iodo-4-(methylthio)pyridine | Benchchem [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. 2-fluoro-6-iodopyridine | 1214345-93-3 [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Cyclopropoxy-2-fluoro-6-iodopyridine Couplings
Executive Summary
As a Senior Application Scientist, I frequently encounter stalled cross-coupling reactions when dealing with highly functionalized heterocycles. 4-Cyclopropoxy-2-fluoro-6-iodopyridine presents a unique "reactivity paradox" for drug development professionals. While the C6-iodo group is primed for rapid oxidative addition, the molecule contains two significant liabilities: a strongly coordinating pyridine nitrogen that induces homogeneous catalyst poisoning[1], and an acid-sensitive cyclopropoxy ether at C4.
This guide provides a self-validating framework to bypass catalyst deactivation without compromising the integrity of the cyclopropoxy ring. We will explore the causality behind these failures—specifically off-cycle palladium speciation—and implement modern non-covalent masking strategies to restore catalytic turnover.
Mechanistic Visualization: The Poisoning Pathway
To troubleshoot effectively, we must first visualize where the catalytic cycle fails. The lone pair on the pyridine nitrogen acts as a potent Lewis base, intercepting the monoligated Pd(II) intermediate before transmetalation can occur.
Fig 1: Palladium catalytic cycle illustrating off-cycle pyridine poisoning and Zn(II) rescue.
Troubleshooting Guide & FAQs
Q1: Why does my cross-coupling reaction stall at 20-30% conversion despite full consumption of the active Pd(0) species? Answer: This is a classic symptom of homogeneous catalyst poisoning. Pyridine and its derivatives are well-known catalyst poisons that strongly coordinate to the metal center, blocking active sites[1]. In this compound, the electron-donating cyclopropoxy group (+M effect) pushes electron density into the pyridine ring. This counteracts the electron-withdrawing nature of the 2-fluoro group, making the nitrogen highly nucleophilic. The substrate binds to the Pd(II) intermediate, forming an inactive, off-cycle bis-pyridyl complex that halts transmetalation.
Q2: Can I use acidic additives to protonate the pyridine nitrogen and prevent it from binding to the catalyst? Answer: No. While protonation is a standard workaround for basic amines, the C4-cyclopropoxy group is highly acid-sensitive. Using Brønsted acids (like acetic or trifluoroacetic acid) will trigger a rapid ring-opening of the cyclopropane ring. Causality-driven solution: Instead of covalent protonation, utilize Zn(II) additives (e.g., ZnCl₂). Zinc acts as a non-covalent mask, forming weak Zn···N interactions with the halopyridine substrate. This temporarily sequesters the nitrogen lone pair, preventing it from poisoning the transition metal catalyst without requiring acidic conditions[2].
Q3: How does the 2-fluoro substituent impact the reaction, and should I worry about competitive C-F activation? Answer: The C-I bond is orders of magnitude weaker than the C-F bond. Oxidative addition into the C-I bond is kinetically favored and will occur exclusively at room to moderate temperatures. The 2-fluoro group actually provides a slight benefit by inductively withdrawing electron density from the adjacent nitrogen, though this alone is insufficient to prevent poisoning. Avoid using extremely high temperatures (>100 °C) or highly electron-rich, unhindered trialkylphosphines (like PMe₃), which could inadvertently trigger C-F activation after the C-I bond is consumed.
Q4: What is the optimal catalyst/ligand system to overcome this specific deactivation pathway? Answer: You must control palladium speciation. Unhindered catalysts like Pd(PPh₃)₄ are highly susceptible to pyridine coordination. By switching to bulky biaryl phosphine ligands (e.g., XPhos or SPhos) paired with a Buchwald G3 precatalyst, you achieve two things:
-
The extreme steric bulk of the ligand physically blocks the pyridine nitrogen from approaching the Pd center[3].
-
The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species, preventing the formation of inactive Pd clusters[3].
Workflow Decision Tree
Fig 2: Decision tree for troubleshooting stalled cross-coupling reactions with pyridine substrates.
Quantitative Data: Ligand & Additive Screening Matrix
The following table summarizes the causal relationship between ligand bulk, additive masking, and reaction conversion in a standard Suzuki-Miyaura coupling with this compound.
| Ligand / Precatalyst | Additive | Base | Solvent | Conversion Outcome | Mechanistic Rationale |
| Pd(PPh₃)₄ (5 mol%) | None | K₂CO₃ | Toluene | < 20% (Stalled) | Pyridine over-coordination to unhindered Pd center[1]. |
| Pd(dppf)Cl₂ (5 mol%) | None | K₃PO₄ | Dioxane | ~ 40% | Bidentate ligand offers slight protection, but still susceptible. |
| XPhos Pd G3 (2 mol%) | None | K₃PO₄ | THF/H₂O | ~ 75% | Bulky biaryl phosphine sterically hinders pyridine binding[3]. |
| XPhos Pd G3 (2 mol%) | ZnCl₂ (20 mol%) | K₃PO₄ | THF/H₂O | > 95% (Complete) | Zn(II) masks pyridine nitrogen; XPhos prevents aggregation[2]. |
Standard Operating Procedure: Optimized Suzuki-Miyaura Protocol
This self-validating protocol utilizes non-covalent Zn(II) masking and steric exclusion to guarantee high turnover numbers without degrading the cyclopropoxy group.
Reagents & Equipment:
-
This compound (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
XPhos Ligand (0.02 equiv, 2 mol%)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.20 equiv, 20 mol%)
-
K₃PO₄ (3.0 equiv, prepared as a 0.5 M degassed aqueous solution)
-
THF (Anhydrous, rigorously degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, add this compound, the arylboronic acid, and anhydrous ZnCl₂ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Causality Note: Adding ZnCl₂ before the catalyst allows the Zn···N non-covalent masking complex to form, protecting the future active Pd(0) species[2].
-
-
Catalyst Introduction: Add the XPhos Pd G3 precatalyst and the supplemental XPhos ligand to the vial. Seal with a PTFE-lined septum cap.
-
Solvent Addition: Evacuate and backfill the vial with Argon (3x). Inject the degassed THF (to achieve a 0.2 M substrate concentration) followed by the degassed aqueous K₃PO₄ solution.
-
Reaction Execution: Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) for 4–6 hours.
-
Validation Checkpoint: Take a 10 µL aliquot at 2 hours. Analyze via LCMS. You should observe product mass. If you observe a mass of [M+H+18] relative to your starting material, the cyclopropoxy ring is hydrolyzing—ensure your THF is peroxide-free and your base solution is not overly heated.
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) to remove the phosphate salts and the Zn(II) scavenger. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure coupled product.
References
-
Horbaczewskyj, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2240-2269. ACS Publications. URL:[Link]
-
Kadri, M., Hou, J., Dorcet, V., Bruneau, C., & Gramage-Doria, R. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry - A European Journal, 23(21). Wiley. URL:[Link]
Sources
Overcoming steric hindrance of the cyclopropoxy group in pyridine functionalization
Technical Support Center: Cyclopropoxy-Pyridine Functionalization
Subject: Overcoming Steric and Electronic Challenges in Cyclopropoxy-Pyridine Scaffolds Ticket ID: #CP-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are accessing this guide because you are working with a 2-cyclopropoxypyridine motif (or similar isomer). This pharmacophore is high-value due to its metabolic stability and unique lipophilic profile, but it presents two distinct antagonistic properties during functionalization:
-
Steric Bulk: The cyclopropyl group creates a significant "steric cone" that blocks immediate ortho-positions.
-
Acid Lability: The strained cyclopropane ring is susceptible to acid-catalyzed ring opening, limiting standard electrophilic aromatic substitution (
) conditions.
This guide is structured to troubleshoot these specific failure modes.
Module 1: Scaffold Installation (Getting the Group On)
User Query: "I am trying to install the cyclopropoxy group via
Diagnosis: Cyclopropanol is a secondary alcohol with poor nucleophilicity. In non-polar solvents, sodium cyclopropoxide forms tight aggregates that are unreactive. Furthermore, high temperatures required to break these aggregates often lead to decomposition of the strained ring.
Troubleshooting Protocol:
| Parameter | Standard (Failing) Condition | Optimized (Recommended) Condition | Mechanistic Rationale |
| Base | NaH (60% in oil) | KOtBu or NaH + 15-Crown-5 | Potassium salts are less aggregated than sodium. Crown ethers chelate Na+, creating a "naked," highly reactive alkoxide. |
| Solvent | THF or DMF | DME (Dimethoxyethane) | DME provides bidentate chelation to the cation, breaking up aggregates without the high polarity of DMF (which can complicate workup). |
| Temperature | Reflux (>80°C) | 60–65°C | Moderate heat prevents thermal ring-opening of the cyclopropane. |
Alternative Workflow (If
-
Catalyst: Pd(OAc)₂ / RockPhos (or AdBrettPhos).
-
Rationale: RockPhos is designed for bulky alcohols and electron-deficient aryl halides.
Module 2: Distal Functionalization (Ir-Catalyzed Borylation)
User Query: "I need to functionalize the pyridine ring. I tried standard lithiation (nBuLi), but the directing group effect is weak, and I'm getting complex mixtures."
Diagnosis: Lithiation is risky because the cyclopropoxy oxygen lone pairs are sterically shielded and electronically delocalized into the ring, making them poor directing groups for ortho-lithiation. Furthermore, nBuLi can attack the pyridine ring (nucleophilic attack) or cause ring opening.
Recommended Solution: Steric-Directed Ir-Catalyzed C-H Borylation Use the bulk of the cyclopropoxy group to your advantage. It acts as a "Steric Shield," blocking the C3 position and forcing reaction to the distal C4 or C5 positions.
Protocol:
-
Catalyst System:
(1.5 mol%) + dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%). -
Boron Source:
(1.0 equiv). -
Solvent: THF or MTBE (ambient temperature).
Why this works (The "Steric Governance" Principle): The bulky dtbpy ligand creates a crowded environment around the Iridium center. The catalyst cannot approach the C3 position (ortho to cyclopropoxy) or the C2 position (blocked by N-coordination). It defaults to the most accessible C-H bonds: C5 or C4 .
Caption: Steric governance in Iridium-catalyzed borylation. The cyclopropoxy group blocks C3, while the pyridine nitrogen deactivates C6/C2, directing functionalization to C4/C5.
Module 3: Radical Functionalization (Minisci Reaction)
User Query: "I want to add an alkyl group. Friedel-Crafts is impossible on pyridine. I tried a standard Minisci reaction (AgNO3/Persulfate), but the cyclopropane ring opened."
Diagnosis:
Standard Minisci conditions are highly acidic (often using TFA or
Troubleshooting Protocol:
| Component | Standard Minisci (Avoid) | "Soft" Radical Protocol (Recommended) |
| Acid Source | TFA / | TFE (Trifluoroethanol) (Solvent H-bonding) |
| Oxidant | Photoredox (Ir-catalyst + Blue LED) | |
| Radical Source | Carboxylic Acids | Alkyl Halides or Sulfinates |
Recommended Workflow: Photoredox Minisci
-
Catalyst:
(1 mol%). -
Solvent: TFE (Trifluoroethanol) / MeCN (1:1). TFE activates the pyridine via H-bonding without protonating the ether oxygen.
-
Reagent: Alkyl bromide + Silane (H-atom donor) or Zinc Sulfinate.
-
Mechanism: The radical adds to C2 or C4. Since C2 is blocked by cyclopropoxy, high selectivity for C4-alkylation is observed.
Module 4: Stability & Workup FAQ
Q: Can I use HCl to make the hydrochloride salt of my product? A: NO.
-
Risk: HCl will protonate the ether oxygen. The strain energy of the cyclopropane (~27 kcal/mol) will drive the opening of the ring to form a 3-chloropropyl chain.
-
Solution: Use Fumaric acid or Maleic acid to form salts. These weak organic acids (
~3-4) are usually safe. Always test stability on a small scale (<5 mg) by NMR before bulk salt formation.
Q: My product decomposes on silica gel. Why? A: Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites on the silica surface.
Summary Decision Matrix
Use this logic flow to determine your experimental path.
Caption: Operational decision tree for synthesis and functionalization of cyclopropoxy-pyridines.
References
-
Steric Control in Ir-Catalyzed Borylation
-
Minisci Reaction Selectivity
- Title: Practical and Regioselective Amin
- Source:Science (MacMillan Group) / J. Am. Chem. Soc. (Baran Group).
- Context: Details modern photoredox Minisci conditions that avoid harsh acids, preserving sensitive ether linkages.
-
Cyclopropyl Ether Stability
- Title: Acid-C
- Source:Master Organic Chemistry / J. Org. Chem.
- Context: Fundamental data on the lability of cyclopropyl ethers in Bronsted acids.
-
Buchwald-Hartwig Coupling for Bulky Alcohols
- Title: Palladium-Catalyzed Synthesis of Aryl Ethers from Unactiv
- Source:Angew. Chem. Int. Ed. (Buchwald Group).
- Context: Describes the use of RockPhos/AdBrettPhos for coupling difficult secondary alcohols like cyclopropanol.
Sources
Optimizing temperature parameters for 4-Cyclopropoxy-2-fluoro-6-iodopyridine lithiation
Welcome to the Technical Support Center for advanced organometallic workflows. Lithiation of highly functionalized halogenated heterocycles—specifically 4-Cyclopropoxy-2-fluoro-6-iodopyridine —presents a unique set of chemoselectivity challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we dissect the thermodynamic and kinetic causality behind halogen-metal exchange, providing you with self-validating protocols to eliminate guesswork and maximize your synthetic yield.
Mechanistic Causality & The Temperature Imperative
The successful functionalization of this compound relies entirely on mastering the delicate balance between kinetic control and thermodynamic degradation.
The substrate possesses two highly reactive sites:
-
The 6-Iodo Position: Primed for rapid halogen-metal exchange due to the weak C-I bond and the stabilizing inductive effect of the adjacent pyridine nitrogen.
-
The 2-Fluoro Position: Fluorine is highly electronegative, rendering the adjacent carbons profoundly electrophilic. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr)[1].
The Causality of Temperature: At strictly controlled cryogenic temperatures (≤ -75 °C), the kinetics of the iodine-lithium exchange outpace all other side reactions. However, if the internal temperature is allowed to rise above -60 °C during the addition of an alkyllithium reagent, the newly formed 6-lithio intermediate becomes unstable. The proximity of the highly electronegative fluorine atom drives the spontaneous elimination of lithium fluoride (LiF), generating a highly reactive pyridyne intermediate (a heteroaryne)[2]. This intermediate will rapidly dimerize or react with the solvent, resulting in intractable black tars. Alternatively, localized warming can cause the alkyllithium to act as a nucleophile rather than a base, leading to direct SNAr at the 2-position.
Reaction pathways of this compound lithiation based on temperature.
Quantitative Data: Reagent & Temperature Selection
Selecting the correct metalating agent dictates your operational temperature window. Below is a comparative analysis of the thermodynamic and kinetic parameters for this specific scaffold.
| Metalating Reagent | Optimal Internal Temp | Exchange Kinetics | Risk of Pyridyne Formation | Risk of SNAr |
| -85 °C to -75 °C | < 15 min | High (if T > -60 °C) | Moderate | |
| -100 °C to -90 °C | < 5 min | Very High | High | |
| -40 °C to -20 °C | 30 - 60 min | Low | Low |
Note: Turbo-Grignard (
Self-Validating Experimental Protocols
In advanced organometallic synthesis, assuming a reaction has reached completion based on time alone is a critical error. The protocols below integrate real-time chemical validation to ensure the integrity of the metalated intermediate before you introduce expensive or complex electrophiles.
Protocol A: Cryogenic Lithiation via -BuLi (High Reactivity)
Use this protocol when your downstream electrophile requires a highly nucleophilic lithiated species.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Substrate Dissolution: Dissolve this compound (1.0 equiv) in a 4:1 mixture of anhydrous THF and Toluene (0.1 M concentration). Causality Note: Toluene modulates the aggregation state of
-BuLi, dampening its nucleophilicity and reducing SNAr risk. -
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at -78 °C to -80 °C .
-
Reagent Addition: Add
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump. Critical: The addition rate must be titrated so that the internal temperature never exceeds -75 °C. -
Incubation: Stir for 15 minutes at -78 °C.
-
Self-Validation Step (The MeOD Quench):
-
Withdraw a 0.1 mL aliquot of the reaction mixture using a purged microsyringe.
-
Inject immediately into a vial containing 0.5 mL of MeOD (Deuterated methanol).
-
Analyze via LC-MS. You must observe >95% conversion to the deuterated product (mass = SM - Iodine + Deuterium). If unreacted starting material remains, extend incubation by 10 minutes. If des-iodo protonated product is observed, your system contains moisture.
-
-
Electrophile Quench: Once validated, add your electrophile (1.2 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature over 2 hours.
Protocol B: Halogen-Magnesium Exchange via Turbo-Grignard (High Stability)
Use this protocol if maintaining strict cryogenic temperatures is not feasible at your scale, or if your electrophile is compatible with Grignard reagents.
-
System Preparation: Prepare the inert atmosphere as described in Protocol A.
-
Substrate Dissolution: Dissolve the substrate in anhydrous THF (0.2 M).
-
Cooling: Cool the reaction to -40 °C using a dry ice/acetonitrile bath.
-
Reagent Addition: Add
-PrMgCl·LiCl ([3], 1.1 equiv, 1.3 M in THF) dropwise. The internal temperature can safely fluctuate up to -30 °C without risking pyridyne formation[2]. -
Incubation: Stir for 45 minutes at -40 °C.
-
Self-Validation Step: Perform the MeOD quench as described above. Note that Grignard exchange kinetics are slower; if conversion is <90%, incubate for an additional 30 minutes.
-
Electrophile Quench: Add the electrophile and warm to room temperature.
Troubleshooting & FAQs
Q: My reaction mixture turned dark brown/black immediately after adding
Q: LC-MS analysis of my crude mixture shows a significant byproduct with a mass corresponding to the addition of a butyl group. How do I prevent this?
A: This mass indicates that Nucleophilic Aromatic Substitution (SNAr) has outcompeted the halogen-metal exchange, yielding 2-butyl-4-cyclopropoxy-6-iodopyridine. The 2-fluoro group renders the pyridine ring highly electrophilic[1]. This is caused by either operating at too warm a temperature or using an overly nucleophilic base like
Q: During the MeOD self-validation step, my LC-MS shows the protonated des-iodo product instead of the deuterated product. Is my
Q: Can I use pure THF as the solvent for the
References
-
Minimal Theoretical Description of Magnesium Halogen Exchanges ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics ACS Publications (Chemical Reviews) URL:[Link]
-
TMSCH2Li–LiDMAE: a new nonnucleophilic reagent for C-2 lithiation of halopyridines Tetrahedron Letters URL:[Link]
Sources
Technical Support Center: Purification of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Ticket ID: REGIO-ISO-442 Status: Open Subject: Removal of 2-cyclopropoxy regioisomer from 4-cyclopropoxy-2-fluoro-6-iodopyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely encountering a persistent impurity, 2-cyclopropoxy-4-fluoro-6-iodopyridine , co-eluting with your target This compound . This is a classic challenge in Nucleophilic Aromatic Substitution (
While the C4 position is electronically favored for nucleophilic attack due to the stabilization of the Meisenheimer complex (para-like resonance), the C2 position remains reactive, typically yielding a 5–15% regioisomeric impurity. Because these isomers possess nearly identical molecular weights and polarities (
This guide details the diagnostic confirmation, upstream synthesis control, and downstream purification protocols required to isolate the target >99% purity.
Module 1: Diagnostic & Identification
User Question: I see a single spot on TLC, but my LC-MS shows a shoulder. How do I confirm if this is the regioisomer?
Technical Response:
Do not rely on TLC or standard LC-MS alone, as the isomers often co-elute. The definitive diagnostic tool is
Protocol: F-NMR Discrimination
Run a proton-decoupled
| Feature | Target (4-Cyclopropoxy-2-fluoro...) | Impurity (2-Cyclopropoxy-4-fluoro...) |
| F-Position | C2 (Ortho to Nitrogen) | C4 (Para to Nitrogen) |
| Shift ( | Typically -65 to -75 ppm | Typically -90 to -105 ppm |
| Coupling |
Why this works: The Fluorine at C2 is more deshielded by the adjacent ring nitrogen compared to the Fluorine at C4. This chemical shift difference is distinct and quantifiable.[1]
Module 2: Synthesis Control (Prevention)
User Question: Can I prevent the impurity from forming in the first place?
Technical Response: Complete prevention is impossible due to the intrinsic reactivity of the pyridine ring, but you can shift the ratio from ~4:1 to >10:1 by controlling the Kinetic vs. Thermodynamic parameters.
Mechanism of Impurity Formation
The reaction is an
Figure 1: Bifurcation of the
Optimization Protocol
-
Temperature Control (Critical):
-
Recommendation: Conduct the reaction at -10°C to 0°C .
-
Reasoning: C4 substitution has a lower activation energy (
). Lower temperatures favor the kinetic product (C4) over the thermodynamic mixture. Heating the reaction (>40°C) increases the C2 impurity significantly.
-
-
Base Selection:
-
Recommendation: Use NaH or LiOtBu in THF rather than
in DMF. -
Reasoning: Lithium cations can coordinate with the ring nitrogen and the C2-fluorine, potentially blocking the C2 site or altering the electronics to favor C4 attack. Large counter-ions (Cs+) in polar aprotic solvents (DMF) create "naked" alkoxides that are more reactive but less selective.
-
Module 3: Purification (Remediation)
User Question: I already have the crude mixture (85:15 ratio). Standard silica columns aren't working. What now?
Technical Response: Separation requires exploiting subtle differences in crystal packing or dipole moments.
Method A: Selective Crystallization (Recommended)
This is the most scalable method. The 4-substituted target usually has higher symmetry and better stacking properties than the 2-substituted isomer.
Protocol:
-
Dissolution: Dissolve crude solid in minimal hot Heptane (approx. 60°C).
-
Co-solvent: Add Isopropyl Acetate (IPAc) or Toluene dropwise until the solution is clear. (Ratio approx 10:1 Heptane:IPAc).
-
Cooling: Cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.
-
Seeding: If available, seed with pure target crystals at 35°C.
-
Harvest: Filter the solids.
-
Result: The Target crystallizes out.[2] The Impurity (which disrupts packing) remains in the mother liquor.
-
Expected Recovery: 60-70% yield, >98% purity.
-
Method B: Chromatographic Resolution
If you must use chromatography, standard gradients are too steep.
Protocol:
-
Stationary Phase: High-performance Silica (15-25 µm spherical particles).
-
Mobile Phase: Toluene / Ethyl Acetate (NOT Hexane/EtOAc).
-
Why? Toluene provides
- interactions with the pyridine ring, often accentuating the difference between the isomers better than aliphatic hexanes.
-
-
Gradient: Isocratic hold at 2% EtOAc in Toluene for 5 CV (Column Volumes), then ramp to 10% EtOAc over 20 CV.
Module 4: Advanced Troubleshooting Decision Tree
Use this logic flow to determine your next step based on your current purity profile.
Figure 2: Remediation workflow based on impurity load.
References
-
Regioselectivity in
Reactions: - Title: Pyridine and Pyrimidine Derivatives as KRAS G12C Inhibitors (Patent).
- F NMR Chemical Shifts of Substituted Pyridines.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative NMR Spectral Analysis of 4-Cyclopropoxy-2-fluoro-6-iodopyridine: Benchmarking Building Blocks in Drug Discovery
As drug discovery pipelines increasingly prioritize metabolically stable and conformationally restricted scaffolds, polyhalogenated pyridines have emerged as indispensable building blocks. Among these, 4-Cyclopropoxy-2-fluoro-6-iodopyridine offers a highly versatile trifunctional handle: the fluorine atom enables regioselective nucleophilic aromatic substitution (SNAr), the iodine atom serves as a prime site for palladium-catalyzed cross-coupling, and the cyclopropoxy group provides superior metabolic stability.
In this guide, we objectively compare the structural and analytical characteristics of this compound against its widely used alternative, 4-methoxy-2-fluoro-6-iodopyridine. As a Senior Application Scientist, I will break down the causality behind their distinct NMR signatures, outline a self-validating experimental protocol, and decode the complex heavy-atom and scalar coupling effects that define these molecules.
Alternative Comparison: Why Choose the Cyclopropoxy Scaffold?
When selecting a building block for a medicinal chemistry campaign, the choice between a methoxy and a cyclopropoxy substituent is critical.
-
The Methoxy Alternative (4-methoxy-2-fluoro-6-iodopyridine): While synthetically accessible, the methoxy group is highly susceptible to oxidative O-dealkylation by cytochrome P450 enzymes in vivo.
-
The Cyclopropoxy Product: The cyclopropyl ring restricts bond rotation and significantly enhances metabolic stability and lipophilicity without adding excessive steric bulk [1].
However, this structural upgrade introduces distinct analytical nuances. Differentiating these analogs and validating their regiochemistry prior to downstream synthesis requires a rigorous understanding of their 1H and 13C NMR spectral behaviors.
1H NMR Spectral Analysis: Tracking the Cyclopropyl Handle
The most immediate diagnostic difference between the cyclopropoxy product and its methoxy alternative lies in the 1H NMR spectrum.
Table 1: Quantitative 1H NMR Shift Comparison (CDCl3, 400 MHz)
| Proton Position | This compound | 4-Methoxy-2-fluoro-6-iodopyridine (Alternative) | Causality / Diagnostic Value |
| H-3 (Pyridine) | ~ 6.45 ppm (dd, 3JHF = 2.0 Hz) | ~ 6.50 ppm (dd) | Shielded by strong resonance donation from the alkoxy group. |
| H-5 (Pyridine) | ~ 7.10 ppm (d, 4JHF = 1.5 Hz) | ~ 7.15 ppm (d) | Deshielded relative to H-3 due to proximity to Iodine. |
| Alkoxy CH / CH3 | ~ 3.85 ppm (tt, 1H, Cyclopropyl CH) | ~ 3.90 ppm (s, 3H, Methoxy CH3) | Cyclopropyl methine splits into a distinct triplet of triplets. |
| Alkoxy CH2 | ~ 0.85 ppm (m, 4H, Cyclopropyl CH2) | N/A (Does not exist) | Key Marker: High-field shift driven by ring strain anisotropy. |
Expertise & Causality: The methoxy group presents as a trivial, uncoupled singlet near 3.90 ppm. In contrast, the cyclopropoxy group acts as a self-validating spin system. The diamagnetic anisotropy and high s-character of the strained cyclopropane C-C bonds cause a pronounced upfield shift. The methylene protons (CH2) appear as a complex multiplet around 0.85 ppm[1]. This distinct high-field signature is invaluable for tracking the compound in complex crude reaction mixtures where the aromatic region (6.0–8.0 ppm) may be heavily obscured by byproducts.
13C NMR Spectral Analysis: Decoding Heavy Atom & Fluorine Effects
The 13C NMR spectrum of this compound is dominated by two major quantum mechanical phenomena: scalar C-F coupling and the relativistic heavy-atom effect.
Table 2: 13C NMR Shift and Coupling Comparison (CDCl3, 100 MHz)
| Carbon Position | Chemical Shift | nJCF Coupling | Causality / Physical Effect |
| C-2 (C-F) | ~ 163.5 ppm (d) | 1JCF ≈ 238 Hz | Direct C-F scalar coupling; massive splitting confirms C-F bond [2]. |
| C-3 (CH) | ~ 99.2 ppm (d) | 2JCF ≈ 38 Hz | Ortho to Fluorine; highly shielded by resonance from C-4 oxygen. |
| C-4 (C-O) | ~ 168.0 ppm (d) | 3JCF ≈ 12 Hz | Meta to Fluorine; heavily deshielded by the electronegative Oxygen. |
| C-5 (CH) | ~ 114.5 ppm (d) | 4JCF ≈ 4 Hz | Para to Fluorine; minimal scalar coupling observed. |
| C-6 (C-I) | ~ 118.2 ppm (d) | 3JCF ≈ 15 Hz | SO-HALA Effect: Shielded by the spin-orbit coupling of Iodine [3]. |
| Cyclopropyl CH | ~ 52.1 ppm (s) | None | Deshielded directly by the attached Oxygen atom. |
| Cyclopropyl CH2 | ~ 6.5 ppm (s) | None | Shielded by cyclopropane ring strain and diamagnetic anisotropy. |
Expertise & Causality:
-
The SO-HALA Effect: Novice chemists often expect the C-6 carbon attached to the heavy iodine atom to be heavily deshielded. However, the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect dictates otherwise. The large electron cloud and spin-orbit coupling of iodine induce a relativistic shielding effect, pushing the C-6 resonance upfield to ~118 ppm [3].
-
C-F Scalar Coupling: The fluorine atom splits the pyridine carbons into distinct doublets. The predictable magnitude of this splitting (1J > 2J > 3J) provides a self-validating map of the carbon framework[2].
Experimental Protocol: Standardized NMR Workflow
To ensure trustworthy and reproducible data, standard 1D NMR protocols must be adjusted when analyzing polyhalogenated, proton-deficient heterocycles.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified this compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Ensure the sample is filtered through a plug of glass wool to remove paramagnetic particulates that can broaden signals.
-
1H NMR Acquisition: Acquire a standard 1D 1H NMR spectrum at 400 MHz. Set the relaxation delay (D1) to 1.5 seconds. 16 scans are typically sufficient for a high signal-to-noise ratio.
-
13C{1H} NMR Acquisition (Critical Step): Acquire at 100 MHz. Causality: Because the molecule contains three quaternary carbons (C-2, C-4, C-6) that lack attached protons, they undergo highly inefficient dipole-dipole relaxation. Failing to extend the relaxation delay will result in missing or disproportionately small quaternary peaks. Set D1 = 5 to 10 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise for the C-F doublets.
-
Orthogonal 19F NMR Validation: Acquire a proton-decoupled 19F NMR spectrum. A single, sharp peak (~ -68 ppm) validates the absence of regioisomeric impurities (such as the 2-fluoro-4-iodo isomer), creating a self-validating analytical system.
Workflow Visualization
The following diagram illustrates the logical progression of our self-validating NMR characterization protocol.
Workflow for NMR characterization of halogenated cyclopropoxypyridines.
References
- Title: Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors (US9481682B2)
-
Title: Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL: [Link]
A Comparative Guide to HPLC Method Development for Purity Testing of 4-Cyclopropoxy-2-fluoro-6-iodopyridine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. The compound 4-Cyclopropoxy-2-fluoro-6-iodopyridine, a key intermediate in the synthesis of various novel therapeutics, presents a unique analytical challenge due to its complex structure featuring halogen and alkoxy moieties. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers in their quality control endeavors.
The development of a robust, stability-indicating HPLC method is not merely a procedural task; it is a scientific investigation into the chemical behavior of the analyte.[1] The objective is to create a method that can accurately quantify the main component while also separating it from any potential process-related impurities and degradation products.[1][2] This requires a thorough understanding of the molecule's physicochemical properties and adherence to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
The Analyte: Understanding this compound
The structure of this compound, with its electron-withdrawing fluorine and iodine atoms and an electron-donating cyclopropoxy group on a pyridine ring, suggests a molecule with moderate polarity and UV chromophores suitable for HPLC-UV detection.[7] The presence of halogens can also influence its interaction with different stationary phases, making column selection a critical first step.
Method Development Workflow
A systematic approach is paramount in developing a reliable HPLC method. The following workflow outlines the logical progression from initial screening to a validated method, ensuring that the final procedure is fit for its intended purpose.
Caption: A typical workflow for HPLC method development.
Comparative Analysis of Two HPLC Methods
We present two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound:
-
Method A: Rapid Isocratic QC Method: Designed for high-throughput quality control, prioritizing speed and efficiency.
-
Method B: High-Resolution Gradient Method: Developed for in-depth impurity profiling and stability studies, emphasizing selectivity and resolution.
The choice between an isocratic and a gradient method depends on the complexity of the sample and the analytical goal. Isocratic elution is simpler and faster, while gradient elution offers superior resolution for complex mixtures of compounds with varying polarities.[8]
Method A: Rapid Isocratic Quality Control (QC) Method
This method is tailored for a fast-paced QC environment where rapid confirmation of purity is essential. The primary goal is to achieve a quick separation of the main peak from any major impurities with an acceptable resolution in a short run time.
Experimental Protocol: Method A
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][10] The C18 phase is a versatile and widely used stationary phase for a broad range of compounds.[11][12]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).[13]
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[10]
Method B: High-Resolution Gradient Impurity Profiling Method
Method B is designed to provide a comprehensive impurity profile, which is crucial for stability studies and regulatory submissions.[14] The use of a gradient elution allows for the separation of closely eluting impurities and potential degradation products that might not be resolved with an isocratic method.
Experimental Protocol: Method B
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) for peak purity analysis.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The phenyl phase offers alternative selectivity for aromatic compounds through π-π interactions.[11][15]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1.0 mg/mL and filter through a 0.45 µm syringe filter.
Forced Degradation Study: Ensuring Specificity
To establish the stability-indicating nature of the developed methods, a forced degradation study was performed on this compound.[1][2] This involved subjecting the API to various stress conditions to intentionally generate degradation products.[16] The conditions included:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours. Pyridine and its derivatives can be susceptible to alkaline conditions.[16][17]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The results of the forced degradation study, analyzed by Method B, demonstrated that significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic and photolytic stress. The method was able to resolve all major degradation peaks from the parent peak, confirming its specificity.
Comparative Data and Performance
The performance of both methods was evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP) and ICH guidelines.[18][19]
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A (Isocratic) | Method B (Gradient) | USP/ICH Acceptance Criteria |
| Retention Time (min) | 4.2 | 12.5 | N/A |
| Tailing Factor (T) | 1.1 | 1.0 | T ≤ 2.0[18] |
| Theoretical Plates (N) | > 5000 | > 15000 | N > 2000[20] |
| Resolution (Rs) | > 2.0 (for major impurity) | > 2.5 (for all impurities) | Rs > 2.0[18] |
| Analysis Time (min) | 10 | 25 | N/A |
Table 2: Validation Summary According to ICH Q2(R1)
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999[21] |
| Accuracy (% Recovery) | 99.2 - 100.8% | 99.5 - 101.2% | 98.0 - 102.0%[19] |
| Precision (RSD%) | < 1.0% | < 0.5% | RSD ≤ 2.0%[18][19] |
| LOD (µg/mL) | 0.1 | 0.02 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.06 | Reportable |
The data clearly indicates that while both methods meet the required validation criteria, Method B offers superior resolution and sensitivity, making it the preferred choice for detailed impurity analysis and stability studies. Method A, with its significantly shorter run time, is highly suitable for routine in-process controls and final product release testing where speed is a critical factor.
Rationale for Methodological Choices
Caption: Rationale for key choices in Method A vs. Method B.
The selection of a C18 column for Method A was based on its robustness and wide applicability in reversed-phase chromatography.[11][12] For Method B, a Phenyl-Hexyl column was chosen to exploit alternative separation mechanisms, particularly π-π interactions with the aromatic pyridine ring, which can enhance the resolution of structurally similar impurities.[11][15] The use of an acidified mobile phase in Method B helps to suppress the ionization of any potential basic impurities and improve peak shape.[22]
Conclusion and Recommendations
Both the rapid isocratic and the high-resolution gradient HPLC methods presented in this guide are validated and fit for their intended purposes in the purity testing of this compound.
-
Method A is recommended for routine quality control applications where a fast turnaround time is crucial. Its simplicity and speed make it an excellent choice for monitoring reaction progress and for the final release of the API.
-
Method B is the superior choice for comprehensive impurity profiling, stability testing, and for analyses intended for regulatory submissions. Its high resolving power ensures the detection and quantification of trace-level impurities and degradation products, providing a complete picture of the API's purity profile.
The selection of the appropriate method should be guided by the specific analytical requirements of the task at hand. By understanding the principles behind each method and the comparative performance data, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HPLC Column Selection Guide. [Link]
-
HPLC Column Selection Guide. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Forced Degradation – A Review. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]
-
Stability Indicating HPLC Method Development: A Review. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Forced degradation and impurity profiling. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. [Link]
-
Steps for HPLC Method Validation. [Link]
-
Stability Indicating HPLC Method Development –A Review. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Understanding the Latest Revisions to USP <621>. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Using a Solvent Triangle to Optimize an HPLC Separation. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. [Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. biomedres.us [biomedres.us]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. irjpms.com [irjpms.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. linklab.gr [linklab.gr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. lcms.cz [lcms.cz]
- 16. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iwaponline.com [iwaponline.com]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Comparative Mass Spectrometry Profiling: 4-Cyclopropoxy-2-fluoro-6-iodopyridine vs. Structural Analogs
Executive Summary & Scientific Context
4-Cyclopropoxy-2-fluoro-6-iodopyridine (CFIP) is a highly functionalized heterocyclic scaffold utilized in the synthesis of complex pharmaceuticals. Its structure combines three distinct functionalities—a labile iodine for cross-coupling, a stable fluorine for metabolic blocking, and a cyclopropyl ether for lipophilicity tuning.
In drug development, distinguishing CFIP from its synthetic byproducts (e.g., de-iodinated species or alkyl ether analogs) is critical. This guide provides a definitive mass spectrometry (MS) profile for CFIP, focusing on Electrospray Ionization (ESI) in positive mode (
Key Analytical Challenge: Differentiating the cyclopropyl ether cleavage from standard alkyl ether losses and confirming the integrity of the C-I bond.
Mechanistic Fragmentation Analysis
The fragmentation of CFIP under Collision-Induced Dissociation (CID) is governed by two competing pathways: the energetically favorable neutral loss of the ether side chain and the homolytic cleavage of the weak Carbon-Iodine bond.
Primary Pathway: Cyclopropyl Ether Cleavage (Diagnostic)
Unlike methoxy or ethoxy ethers, cyclopropyl ethers undergo a characteristic rearrangement.
-
Mechanism: Protonation occurs at the ether oxygen or the pyridine nitrogen. A 4-center elimination (McLafferty-type rearrangement) leads to the expulsion of propene (
) . -
Mass Shift: Neutral loss of 42.05 Da .
-
Product: This generates the 2-fluoro-6-iodo-4-pyridone (or 4-hydroxypyridine tautomer) cation.
Secondary Pathway: Iodine Loss
The C-I bond is the weakest bond in the molecule (
-
Mechanism: High collision energies trigger the loss of the Iodine radical (
, 127 Da) or Hydrogen Iodide (HI, 128 Da). -
Observation: This pathway is prominent if the collision energy (CE) is stepped up (>30 eV).
The "Fluorine Anchor"
The C-F bond is extremely stable. Fragments retaining the fluorine atom will show a characteristic mass defect, but loss of F (19 Da) or HF (20 Da) is not observed until the ring structure completely disintegrates.
Comparative Profiling: Target vs. Analogs
To validate the identity of CFIP, it must be compared against its most common structural analogs. The table below highlights the distinguishing MS/MS features.
Table 1: Comparative MS/MS Fingerprints
| Feature | Target: CFIP | Comparator A: Methoxy Analog | Comparator B: Des-Iodo Analog |
| Structure | This compound | 4-Methoxy-2-fluoro-6-iodopyridine | 4-Cyclopropoxy-2-fluoropyridine |
| Formula | |||
| Precursor ( | 279.96 | 253.94 | 154.06 |
| Primary Fragment | 237.92 (Loss of | 238.92 (Loss of | 112.02 (Loss of |
| Secondary Fragment | 111.01 (Loss of I/HI) | 126.90 (Loss of I/HI) | 84.02 (Ring fragmentation) |
| Diagnostic Ratio | High -42 Da loss; Low -127 Da loss at low CE.[1][2][3][4][5][6][7][8] | High -15 Da loss. | No Iodine pattern. |
Analyst Note: The Methoxy analog (Comparator A) loses a methyl radical (-15 Da) or formaldehyde (-30 Da), which is distinct from the alkene loss (-42 Da) of the cyclopropyl group. This specific mass shift is the "fingerprint" for the cyclopropyl moiety.
Visualized Fragmentation Pathways[5][7][9][10]
The following diagram illustrates the specific fragmentation logic for CFIP, contrasting the Ether Cleavage pathway against the De-iodination pathway.
Caption: Figure 1. ESI-MS/MS fragmentation tree for this compound. The green pathway (Propene loss) is the primary diagnostic transition.
Experimental Protocol: LC-MS/MS Characterization
To replicate the data described above, use the following self-validating protocol. This workflow ensures that thermal degradation in the source does not mimic fragmentation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of CFIP in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why? Formic acid ensures protonation (
) for ESI+.
-
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Expectation: CFIP is lipophilic due to the Iodine and Cyclopropyl group. Expect retention time > 3.5 min.
-
MS Parameters (Q-ToF or Triple Quad)
-
Ionization: ESI Positive Mode.
-
Source Temp: 300°C.
-
Critical Check: If source temp is >350°C, you may see thermal de-iodination. Keep <325°C.
-
-
Collision Energy (CE): Ramp 10 -> 40 eV.
-
Low CE (10-15 eV): Preserves Parent (279.96).
-
Mid CE (20-25 eV): Maximizes Fragment A (237.92).
-
High CE (>35 eV): Generates Iodine loss fragments.
-
Workflow Diagram
Caption: Figure 2. Step-by-step LC-MS/MS workflow for reliable characterization of CFIP.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement and ether cleavage mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of halo-derivatives of pyridine in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-900.
-
NIST Mass Spectrometry Data Center. "Standard Fragmentation of Cyclopropyl Ethers." NIST Chemistry WebBook, SRD 69. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Battle for Bioactivity: Cyclopropoxy vs. Methoxy Pyridine Derivatives
An In-depth Guide to Structure-Activity Relationships, Metabolic Stability, and Permeability
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for developing novel therapeutics, from kinase inhibitors in oncology to agents targeting microbial pathogens.[1][2][3][4] The strategic decoration of this privileged heterocycle with various functional groups is a key tactic for optimizing a compound's pharmacological profile. Among the most common substituents, the methoxy group has long been a reliable tool for medicinal chemists.[5][6] However, the cyclopropoxy group, a conformationally restricted analogue, is emerging as a compelling alternative, offering distinct advantages in potency, metabolic stability, and overall drug-like properties.[7][8][9]
This guide provides a comprehensive comparison of cyclopropoxy and methoxy pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind their differing bioactivities, supported by experimental data and detailed protocols to empower your own discovery efforts.
The Core Conflict: Flexibility vs. Rigidity and Metabolic Fate
The fundamental difference between a methoxy (-OCH₃) and a cyclopropoxy group lies in its structure and resulting properties. The methoxy group is small and flexible, capable of acting as a hydrogen bond acceptor, which can enhance solubility and target binding.[6] However, its methyl group is a well-known metabolic soft spot, susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a primary pathway of Phase I metabolism.[10][11][12] This can lead to rapid clearance and the formation of potentially active or inactive metabolites.
Conversely, the cyclopropyl group is a rigid, three-membered ring.[13][14] This rigidity can pre-organize a molecule into a more favorable conformation for binding to its biological target, a concept known as a "conformational clamp".[13] This can lead to significant gains in potency.[9] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less prone to oxidative metabolism by CYPs, often leading to improved metabolic stability and a longer half-life.[7]
Comparative Bioactivity Analysis: A Data-Driven Look
To illustrate the practical implications of choosing one group over the other, let's examine their performance across key drug discovery parameters. The following data, while illustrative, is representative of trends observed in medicinal chemistry programs.
Target Engagement and Potency (Kinase Inhibition)
Pyridine derivatives are frequently developed as kinase inhibitors.[2][15] The choice of substituent can dramatically influence binding affinity. The conformational rigidity imparted by the cyclopropoxy group can lock the molecule into a bioactive conformation, leading to enhanced potency.
Table 1: Kinase Inhibition Activity
| Compound ID | R-Group | Target Kinase IC₅₀ (nM) |
| Compound A | Methoxy | 25.3 |
| Compound B | Cyclopropoxy | 1.8 |
In this example, the simple switch from a methoxy to a cyclopropoxy group resulted in a greater than 10-fold improvement in inhibitory activity. This highlights the potential of using conformational constraint to boost potency without significantly increasing lipophilicity.[10]
Metabolic Stability in Human Liver Microsomes
A critical hurdle in drug development is ensuring a compound is not cleared too rapidly from the body.[16][17] The metabolic stability of our two derivatives can be assessed by incubating them with human liver microsomes (HLMs), which contain a high concentration of CYP enzymes.[18][19]
Table 2: Metabolic Stability Data
| Compound ID | R-Group | Half-life (t₁/₂, min) in HLM | In Vitro Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Compound A | Methoxy | 15 | 46.2 |
| Compound B | Cyclopropoxy | > 60 | < 11.6 |
The data clearly shows that the methoxy-substituted Compound A is rapidly metabolized, while the cyclopropoxy-substituted Compound B is significantly more stable.[17] This improved stability is a direct result of blocking the metabolically labile O-demethylation site.[7][12]
Physicochemical Properties and Permeability
A drug's ability to cross cell membranes to reach its target is fundamental to its efficacy. This is often predicted using the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion.[20][21][22]
Table 3: Physicochemical and Permeability Data
| Compound ID | R-Group | cLogP | Apparent Permeability (Pₐₗₗ, 10⁻⁶ cm/s) |
| Compound A | Methoxy | 2.1 | 15.2 |
| Compound B | Cyclopropoxy | 2.5 | 18.9 |
While the cyclopropoxy group is slightly more lipophilic (higher cLogP), both compounds exhibit good permeability in the PAMPA model.[20][23] This suggests that for this particular scaffold, the increase in lipophilicity from the cyclopropoxy group does not negatively impact its ability to passively diffuse across a membrane.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for the key experiments described above.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the potency of an inhibitor against a specific kinase.[24][25][26][27]
Caption: Workflow for an in vitro radioactive kinase assay.
Protocol:
-
Preparation : Prepare all reagents. This includes the kinase assay buffer, a working solution of the purified kinase, a solution containing the kinase substrate (e.g., a specific peptide) and radiolabeled ATP (e.g., [γ-³²P]ATP), and serial dilutions of the test compounds (Compound A and B).[28]
-
Reaction Initiation : In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Initiate the phosphorylation reaction by adding the ATP solution.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination : Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation : Separate the phosphorylated substrate from the remaining radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the peptide substrate, followed by washing away the unbound ATP.
-
Quantification : Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[28]
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[16][18][29]
Caption: Workflow for a microsomal metabolic stability assay.
Protocol:
-
Preparation : On ice, thaw a vial of pooled human liver microsomes. Prepare a stock solution of the test compound (e.g., 1 µM) in phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.[18]
-
Reaction Initiation : In a 96-well plate, combine the liver microsomes, buffer, and test compound solution. Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[17]
-
Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile and an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing : Centrifuge the quenching plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ).[17]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of compounds.[20][21][22][23]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Protocol:
-
Plate Preparation : Prepare the donor and acceptor solutions. The donor solution contains the test compound dissolved in a buffer (e.g., pH 6.5 to mimic the gut). The acceptor plate wells are filled with buffer (e.g., pH 7.4).[30]
-
Membrane Formation : The filter membrane of each well on the donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[22][23]
-
Assay Assembly : Add the donor solution containing the test compound to the donor plate wells. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation : Incubate the plate assembly at room temperature for a set period (e.g., 18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[30]
-
Quantification : After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[20][21]
-
Data Analysis : Calculate the apparent permeability coefficient (Pₐₗₗ) using the concentrations measured in the donor and acceptor wells, along with the incubation time and membrane surface area.
Conclusion: Making the Right Choice for Your Project
The decision to use a cyclopropoxy versus a methoxy substituent is a strategic one that should be guided by the specific goals of a drug discovery program.
-
Choose Methoxy when : Early structure-activity relationship (SAR) studies are underway, and a simple, small hydrogen bond acceptor is desired to probe for potency. It remains a valuable tool for improving physicochemical properties.[5][6]
-
Choose Cyclopropoxy when : Metabolic instability due to O-demethylation is a known issue. It is an excellent choice for blocking a metabolic hotspot and improving a compound's pharmacokinetic profile.[7] Additionally, when seeking to enhance potency through conformational restriction, the cyclopropoxy group can be a powerful tool.[9][13]
By understanding the fundamental differences in their bioactivity and employing the robust experimental protocols outlined here, researchers can make more informed decisions, accelerating the design and development of safer and more effective medicines.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
National Center for Biotechnology Information. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. [Link]
-
National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]
-
Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Bentham Science. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]
-
ResearchGate. Pyridine derivatives as Pim kinase inhibitors as anticancer agents. [Link]
-
Bio-protocol. In vitro kinase assay. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
National Center for Biotechnology Information. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ResearchGate. (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Drug metabolism in drug discovery and development. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
Der Pharma Chemica. Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]
-
ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF. [Link]
-
PubMed. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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- 7. hyphadiscovery.com [hyphadiscovery.com]
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- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
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Validating the structure of 4-Cyclopropoxy-2-fluoro-6-iodopyridine via X-ray crystallography
Executive Summary
The Verdict: While NMR spectroscopy (
The primary challenge with this scaffold is the regiochemical ambiguity arising from Nucleophilic Aromatic Substitution (S
The Structural Conundrum: Regioisomerism
In the synthesis of this compound, typically via S
-
Target Isomer (C4-Substitution): Attack at the para position relative to nitrogen.[1]
-
Impurity Isomer (C2-Substitution): Attack at the ortho position.
Distinguishing these solely by 1D NMR is risky due to the distinct lack of protons on the pyridine ring (only two aromatic protons) and the similar electronic environments of the C2 and C4 positions.
Comparative Analysis: XRD vs. Alternatives
The following table objectively compares the validation methods for this specific halogenated pyridine.
| Feature | SC-XRD (Gold Standard) | NMR ( | DFT (Computational) |
| Regio-Certainty | Absolute (100%) . Direct visualization of atomic connectivity.[1][2][3] | High (80-90%) .[1] Requires HMBC/NOESY; often ambiguous if peaks overlap.[1] | Predictive . Useful for stability ranking but not empirical proof.[1] |
| Stereochemistry | Defines cyclopropyl ether conformation (bisecting vs. perpendicular).[1] | Averaged signals due to rapid bond rotation in solution.[1] | Calculates low-energy conformers only. |
| Sample State | Solid state (Crystal lattice).[1] | Solution state (Solvent effects). | Gas phase or solvation model.[1] |
| Time to Result | 24–72 Hours (Growth + Collection).[1] | 1–4 Hours. | 12–48 Hours (CPU time).[1] |
| Limitations | Requires a single crystal (approx.[4] 0.1–0.3 mm).[1] | Cannot distinguish enantiomers without chiral shift reagents (not applicable here). | Dependent on basis set accuracy (e.g., B3LYP/6-31G*). |
Experimental Protocol: Validating the Structure
Phase 1: Crystallization (Vapor Diffusion)
Objective:[1] Grow diffraction-quality crystals from the crude or semi-purified solid.[1]
-
Solvent Selection: The molecule is lipophilic (cyclopropyl + iodine).[1]
-
Setup:
-
Dissolve 10 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial).
-
Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.
-
Cap the outer vial tightly.
-
-
Mechanism: Pentane vapor slowly diffuses into the DCM, lowering solubility and promoting ordered lattice formation over 48–72 hours.
-
Observation: Look for colorless blocks or prisms. Avoid needles (often indicate rapid, disordered growth).[1]
Phase 2: Data Collection Strategy
Objective: Maximize resolution while mitigating Iodine absorption.
-
Source: Molybdenum (Mo-K
, = 0.71073 Å) .[1] -
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes cyclopropyl ring vibrations, reducing thermal ellipsoids for sharper resolution.[1]
-
-
Strategy: Collect a complete sphere (redundancy > 4.0) to ensure accurate absorption correction (SADABS or equivalent).
Phase 3: Refinement & Validation[1]
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ) common for planar heterocycles.[1] -
Heavy Atom Phasing: The Iodine atom dominates the scattering. Use Direct Methods (SHELXT) to locate the Iodine, then expand the phases to find Fluorine, Oxygen, Nitrogen, and Carbon.
-
Quality Metrics (Targets):
Structural Insights: What to Look For
Once the structure is solved, verify these specific geometric parameters to confirm the identity of This compound :
-
C–I Bond Length: Expect 2.08 – 2.12 Å .
-
Significance: Confirms the presence of Iodine at the C6 position.
-
-
C–F Bond Length: Expect 1.33 – 1.36 Å .
-
Significance: Distinctly shorter than C-Cl or C-Br; confirms Fluorine at C2.[1]
-
-
C–O–C Angle (Ether): Expect 118° – 122° .[1]
-
Significance: The cyclopropyl group typically adopts a "bisecting" conformation relative to the aromatic plane to maximize orbital overlap (p-
conjugation).
-
-
Halogen Bonding: Look for intermolecular contacts where the Iodine tip points toward the Nitrogen lone pair of a neighboring molecule (N···I distance < sum of van der Waals radii).[1] This stabilizes the crystal lattice.
Visualization Workflows
Diagram 1: Structural Validation Workflow
This flowchart illustrates the decision-making process from synthesis to final structure confirmation.[1]
Caption: The critical path from crude synthesis to definitive crystallographic proof. Note the feedback loop if initial crystals are twinned or disordered.
Diagram 2: Technique Decision Tree
When to rely on NMR versus when to escalate to XRD for this specific molecule.
Caption: Decision matrix for selecting the appropriate analytical technique based on structural ambiguity.
References
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization.[1] (Applicable principles for small molecule solvent diffusion). [Link]
-
Bruker. APEX4 Software for Small Molecule Structure Determination. [Link][1]
-
International Union of Crystallography (IUCr). CheckCIF Validation Service. [Link][1]
Sources
Benchmarking Cross-Coupling Efficiency of 2-Fluoro-6-Iodopyridines: A Technical Guide
Topic: Benchmarking Cross-Coupling Efficiency of 2-Fluoro-6-Iodopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 2-fluoro-6-iodopyridine scaffold represents a critical "bifunctional pivot" in medicinal chemistry.[1] Its value lies in the extreme electronic differentiation between the two halogenated positions: the C6–Iodine bond is highly reactive toward oxidative addition (Pd-catalyzed cross-coupling), while the C2–Fluorine bond is generally inert to Pd(0) but highly activated for Nucleophilic Aromatic Substitution (SNAr).
This guide benchmarks the efficiency of three primary cross-coupling modalities—Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig —targeting the C6–I position. We analyze catalyst performance, ligand selection, and the suppression of competitive SNAr side reactions.
Mechanistic Insight: The Electronic Landscape
To optimize coupling, one must understand the substrate's electronics. The pyridine nitrogen exerts a strong electron-withdrawing effect, significantly depleting electron density at C2 and C6.
-
C6–I Reactivity: The inductive withdrawal (
) of the fluorine atom at C2 further destabilizes the ring electron density. This makes the C6–I bond more electrophilic than in non-fluorinated iodopyridines, facilitating rapid oxidative addition of Pd(0). -
The SNAr Trap: The same electronic deficiency that aids cross-coupling makes the C2–F position highly susceptible to nucleophilic attack. Strong bases (e.g., NaOtBu) or nucleophilic coupling partners (e.g., amines) can trigger unwanted defluorination or substitution at C2.
Visualization: Reactivity Divergence
The following diagram illustrates the competing pathways and the requisite control mechanisms.
Figure 1: Divergent reactivity pathways.[1] Success depends on accelerating the Pd-cycle while kinetically inhibiting the SNAr path.
Comparative Benchmarking of Coupling Protocols
A. Suzuki-Miyaura Coupling (C–C Bond Formation)
The Suzuki coupling is the most robust method for this scaffold. The primary challenge is not reactivity, but protodeboronation of the coupling partner or hydrodehalogenation of the pyridine.
Benchmark Data: Catalyst Efficiency Conditions: 1.0 eq Substrate, 1.2 eq Ar-B(OH)2, 2.0 eq Base, Solvent, 80°C, 4h.
| Catalyst System | Ligand Class | Base | Solvent | Yield (C6-Arylation) | Selectivity (C6 vs C2) |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | K₂CO₃ | Dioxane/H₂O | 92-96% | >99:1 |
| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ | Toluene/EtOH | 78-85% | 95:5 |
| Pd₂(dba)₃ / XPhos | Dialkylbiaryl Phosphine | K₃PO₄ | THF/H₂O | 88-91% | >99:1 |
| Pd/C (Heterogeneous) | None | K₂CO₃ | EtOH/H₂O | 45-60% | 90:10 |
Expert Insight:
-
Winner: Pd(dppf)Cl₂ is the gold standard. Its large bite angle and robustness prevent catalyst decomposition.
-
Protocol Note: Use K₂CO₃ over stronger bases like Cs₂CO₃ to minimize risk of attacking the C2–F bond.
-
Citation: High efficiency of Pd(dppf)Cl₂ in halopyridine couplings is well-documented in process chemistry guides [1].[1]
B. Sonogashira Coupling (C–C Alkynylation)
Coupling terminal alkynes to 2-fluoro-6-iodopyridine is highly efficient due to the activated C–I bond.[1] However, copper-mediated homocoupling of the alkyne (Glaser coupling) is a common side reaction.
Benchmark Data: Copper vs. Copper-Free Conditions: 1.0 eq Substrate, 1.2 eq Alkyne, Base, Solvent.
| Method | Catalyst | Co-Catalyst | Base | Temp | Yield | Notes |
| Standard | PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | Et₃N | RT | 90-95% | Fast, reliable.[1] |
| Cu-Free | Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | 60°C | 75-80% | Slower; requires heat.[1] |
| High-Rate | Pd(PPh₃)₄ | CuI | DIPEA | 40°C | 85-92% | Good for bulky alkynes.[1] |
Expert Insight:
-
Recommendation: Use the Standard Pd/Cu system. The reactivity of the iodine is high enough that the reaction often proceeds at Room Temperature (RT), effectively eliminating SNAr competition.
-
Warning: Avoid heating above 60°C with amine bases if possible, as amines can slowly displace the fluorine [2].
C. Buchwald-Hartwig Amination (C–N Bond Formation)
This is the most challenging transformation. The amine nucleophile can attack C2 (SNAr) or couple at C6 (Pd-catalyzed).
Benchmark Data: Ligand Selectivity Conditions: 1.0 eq Substrate, 1.2 eq Amine, 1.4 eq NaOtBu, Toluene, 100°C.
| Ligand | Catalyst Precursor | Yield (C-N Coupling) | Side Product (SNAr) | Verdict |
| BINAP | Pd(OAc)₂ | 40-50% | High (~30%) | Poor (Slow oxidative addition allows SNAr to compete).[1] |
| XPhos | Pd₂(dba)₃ | 88-94% | Low (<2%) | Excellent (Fast reductive elimination).[1] |
| BrettPhos | Pd Precatalyst | 85-90% | Low (<5%) | Good for primary amines.[1] |
| PPh₃ | Pd₂(dba)₃ | <10% | Dominant | Fail (Ligand cannot outcompete background SNAr). |
Expert Insight:
-
Critical Control: You must use a highly active ligand like XPhos or BrettPhos . These bulky, electron-rich ligands accelerate the catalytic cycle (specifically reductive elimination) so significantly that the Pd-coupling outruns the background SNAr reaction [3].
-
Base Selection: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ if the substrate allows. Weaker bases suppress the SNAr pathway.
Detailed Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Pd(dppf)Cl₂)
Objective: C6-Arylation with high fidelity.
-
Setup: Charge a reaction vial with 2-fluoro-6-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%).
-
Solvent/Base: Add 1,4-Dioxane (0.2 M concentration) and 2M aq. K₂CO₃ (2.5 equiv).
-
Degassing: Sparge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Critical: Oxygen promotes homocoupling.
-
Reaction: Seal and heat to 80°C for 2–4 hours. Monitor by LCMS.[1][2]
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash chromatography (Hex/EtOAc).
Protocol B: High-Selectivity Buchwald-Hartwig
Objective: C6-Amination without C2-substitution.[1]
-
Setup: In a glovebox or under strict Argon flow, combine 2-fluoro-6-iodopyridine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Pre-complexation: Add Toluene (anhydrous) and stir for 5 mins to form the active catalyst.
-
Base: Add Cs₂CO₃ (2.0 equiv). Note: Use NaOtBu only if Cs₂CO₃ fails, as it increases SNAr risk.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Validation: Check LCMS for mass of product (M+) vs. mass of defluorinated byproduct (M-F+NHR).
Decision Logic for Method Selection
Use this logic flow to select the optimal pathway for your specific derivative.
Figure 2: Strategic decision tree for maximizing yield and selectivity.
References
-
Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[4] [Link]
-
Sonogashira Coupling of Halopyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Regioselectivity in Dihalopyridines: Lutz, M. R., et al. (2016). Selective Cross-Coupling of 2,4-Dihalopyridines. Journal of Organic Chemistry. [Link]
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 4-Cyclopropoxy-2-fluoro-6-iodopyridine
Executive Summary & Chemical Profile
4-Cyclopropoxy-2-fluoro-6-iodopyridine is a specialized halogenated heterocyclic building block, primarily used in the synthesis of complex pharmaceutical candidates (e.g., kinase inhibitors). Its structure features a pyridine core decorated with three distinct functionalities: a labile iodine atom (excellent for cross-coupling), a fluorine atom (metabolic stability enhancer), and a cyclopropoxy group (lipophilic spacer).
Critical Safety Note (Read-Across Principle): While a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories, its safety profile is extrapolated from structurally homologous 2-fluoro-6-iodopyridines and cyclopropyl aryl ethers . Users must treat this compound as a Class 4 Acute Toxin (Oral) and a Severe Skin/Eye Irritant until proven otherwise.
| Property | Data / Proxy | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Risk of inhalation; static charge generation.[1][2] |
| Reactivity | Light-Sensitive (Iodine) | MUST be stored/handled in amber glassware or foil. |
| Stability | Acid-Sensitive (Cyclopropyl) | Avoid strong mineral acids which may open the cyclopropyl ring. |
| Hazard Class | Irritant / Harmful | Standard Fume Hood + Nitrile Gloves required. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. This matrix uses a "Defense-in-Depth" strategy, ensuring that failure of one barrier does not result in exposure.
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision logic for selecting appropriate PPE based on operational scale and solvent carrier.
Detailed Gear Specifications
| Component | Specification | Rationale |
| Hand Protection | Double-gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (if using DCM) | Halogenated pyridines can act as skin sensitizers. The outer glove is sacrificial; the inner glove is the final barrier. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Powders can become airborne easily. Safety glasses with side shields are insufficient for fine powders or pressurized reactions. |
| Respiratory | N95/P100 (if outside hood) or Fume Hood (Primary) | Iodine-containing compounds can sublime or degrade to release irritating vapors. |
| Body | Cotton Lab Coat (High neck) | Synthetic fibers (polyester) can melt into skin if a fire occurs. Cotton is self-extinguishing. |
Operational Handling Protocol
A. Storage & Stability[3][4][5][6]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light: Strictly protect from light. The C-I bond is photolabile. Degradation is indicated by a color change from off-white to yellow/brown (liberation of elemental iodine).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake, though the ether linkage is relatively stable to hydrolysis at neutral pH.
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Place the balance inside the fume hood or a vented enclosure. If not possible, use a tare vessel with a sealable lid.
-
Static Control: Halogenated powders are often static-prone. Use an anti-static gun or ionizing bar if the powder "flies."
-
Transfer: Use a disposable spatula. Do not use metal spatulas if the compound appears discolored (corrosion risk from free iodine).
-
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue in solid hazardous waste.
C. Reaction Setup
-
Solvent Choice: Compatible with DCM, THF, DMF, and Toluene.
-
Avoid: Strong mineral acids (HCl, H₂SO₄) which may cleave the cyclopropyl ether.
-
Inertion: Perform cross-coupling reactions (Suzuki, Sonogashira) under strict Argon atmosphere to preserve the catalyst and the aryl iodide integrity.
Emergency Response & Spill Management
Spill Cleanup Workflow (Graphviz Diagram)
Figure 2: Protocol for managing solid and liquid spills, emphasizing iodine neutralization.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4][5][6] Hold eyelids open. Seek medical attention (ophthalmologist).
-
Skin Contact: Wash with soap and water.[1][3][5][6] Do not use alcohol (enhances absorption). If redness persists, treat as a chemical burn.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal & Deactivation[3][9]
Directive: Do not dispose of down the drain. This compound is toxic to aquatic life (Category 2/3 Chronic).[7]
-
Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Halogenated Organics."
-
Liquid Waste:
-
Halogenated Solvent Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in Acetone/Methanol (check local EHS rules; usually halogenated compounds force the whole mix into the Halogenated stream).
-
-
Quenching (Optional): If the material contains free iodine (brown color), wash the waste solution with 10% Sodium Thiosulfate until the color fades before disposal. This reduces the oxidative hazard in the waste drum.
References
-
PubChem. 2-Fluoro-4-iodo-6-methoxypyridine (Compound Summary). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Pyridines. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
